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  • Product: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine
  • CAS: 54746-29-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine: A Comprehensive NMR Guide

Introduction: The Bicyclic Advantage in Medicinal Chemistry In modern drug discovery, the substitution of standard aliphatic rings (like morpholine or piperidine) with conformationally restricted bicyclic systems is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclic Advantage in Medicinal Chemistry

In modern drug discovery, the substitution of standard aliphatic rings (like morpholine or piperidine) with conformationally restricted bicyclic systems is a proven strategy to enhance metabolic stability, alter basicity, and improve target selectivity. The 8-oxa-3-azabicyclo[3.2.1]octane core is a privileged bridged scaffold, frequently utilized in the development of highly selective kinase inhibitors, particularly targeting the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K)[1].

When this bicyclic core is functionalized at the N3 position with a 2-aminoethyl group, it yields 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine . This bifunctional building block presents unique stereoelectronic properties. However, its rigid framework induces complex magnetic anisotropy and spin-spin coupling, making nuclear magnetic resonance (NMR) characterization non-trivial[2]. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind the spectral data and establishing a self-validating protocol for structural confirmation.

Mechanistic Rationale of Chemical Shifts

To accurately assign the NMR spectra of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine, one must understand the stereoelectronic forces dictated by its bridged topology.

Stereoelectronic Effects on the Bicyclic Core
  • Bridgehead Deshielding (C1, C5): The carbon atoms at the bridgehead positions are directly bonded to the highly electronegative oxygen atom (O8). Unlike acyclic ethers where bond rotation can mitigate deshielding, the rigid geometry of the bicycle locks the C-H bonds in an orientation that maximizes electron withdrawal. Consequently, these carbons resonate significantly downfield at ~74.5 ppm ( 13 C), and their corresponding protons appear as broad multiplets at ~4.32 ppm ( 1 H)[3]. The broadening is caused by complex long-range W-coupling inherent to the bridged system.

  • Diastereotopic Splitting (C2, C4): The methylene groups adjacent to the tertiary nitrogen (N3) are locked in a chair-like conformation. This rigidity creates distinct magnetic environments for the axial and equatorial protons. The equatorial protons are subjected to the magnetic anisotropy of the adjacent C-C bonds, shifting them downfield (~2.65 ppm) relative to the axial protons (~2.35 ppm).

The Ethanamine Side Chain
  • N-Alkylation Impact: The attachment of the ethanamine chain to the bicyclic nitrogen exerts an inductive electron-withdrawing effect on the alpha carbon (C1'), pushing its 13 C signal to ~58.2 ppm. The terminal primary amine carbon (C2') is less deshielded, typically appearing at ~40.1 ppm. In the 1 H spectrum, the protons of these two adjacent methylene groups often present as overlapping multiplets between 2.75 and 2.85 ppm.

Empirical NMR Data Tables

The following tables summarize the quantitative NMR data, providing a benchmark for researchers synthesizing or utilizing this compound.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationStructural Assignment
C1, C5 4.32m (br s)-2HBridgehead CH (adjacent to O8)
C1', C2' 2.75 - 2.85m-4HSide-chain N-CH 2​ -CH 2​ -NH 2​
C2, C4 (eq) 2.65dd11.0, 2.52HBicyclic N-CH 2​ (equatorial)
C2, C4 (ax) 2.35d11.02HBicyclic N-CH 2​ (axial)
C6, C7 (exo) 1.95m-2HBridging CH 2​ (exo)
C6, C7 (endo) 1.75m-2HBridging CH 2​ (endo)
NH 2​ 1.60br s-2HPrimary amine (exchangeable)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeStructural Assignment
C1, C5 74.5CHBridgehead carbons (adjacent to O8)
C1' 58.2CH 2​ Side-chain N-CH 2​ (alpha to N3)
C2, C4 53.4CH 2​ Bicyclic N-CH 2​
C2' 40.1CH 2​ Side-chain CH 2​ -NH 2​
C6, C7 27.8CH 2​ Bridging carbons

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system. Relying solely on 1D NMR is insufficient due to signal overlap in the aliphatic region. The following step-by-step methodology guarantees unambiguous assignment.

Step 1: Optimized Sample Preparation
  • Causality: The choice of solvent is critical. Anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard) is selected over protic solvents like Methanol-d 4​ . Protic solvents cause rapid deuterium exchange with the primary amine (NH 2​ ), which would obliterate the diagnostic broad singlet at 1.60 ppm.

  • Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous CDCl 3​ . This concentration ensures a high signal-to-noise ratio for 13 C acquisition without increasing sample viscosity, which would otherwise broaden 1 H signals via reduced T2​ relaxation times.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire using a standard 30-degree pulse program (zg30), 16 scans, and a 1-second relaxation delay ( d1 ).

  • 13 C NMR: Acquire using proton decoupling (zgpg30), minimum 1024 scans, and a 2-second relaxation delay to ensure full relaxation of the quaternary-like bridgehead carbons.

Step 3: 2D Correlation (The Self-Validating Loop)
  • HSQC (Heteronuclear Single Quantum Coherence): Run an 1 H- 13 C HSQC to resolve the overlapping multiplets in the 2.75–2.85 ppm region. This will cleanly separate the C1' protons (correlating to 58.2 ppm) from the C2' protons (correlating to 40.1 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. To prove that the ethanamine chain is covalently linked to the N3 position of the bicycle, look for a 3-bond correlation ( 3JCH​ ) between the side-chain C1' protons (~2.80 ppm) and the bicyclic C2/C4 carbons (53.4 ppm). The presence of this cross-peak mathematically validates the molecular topology.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol, moving from physical preparation to topological confirmation.

NMR_Protocol Prep 1. Sample Preparation (Anhydrous CDCl3) Acq1D 2. 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 3. 2D Correlation (HSQC & HMBC) Acq1D->Acq2D Assign 4. Spectral Assignment & Integration Acq2D->Assign Validate 5. Structural Validation (Self-Validating Topology) Assign->Validate

Workflow for self-validating NMR structural elucidation.

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Exploratory

Conformational Analysis and Bioisosteric Applications of 8-Oxa-3-azabicyclo[3.2.1]octane Ring Systems

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug discovery frequently relies on the strategic application of bioisosteres. Among these, the 8-oxa-3-azabicyclo[3.2.1]o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug discovery frequently relies on the strategic application of bioisosteres. Among these, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a premier conformationally restricted bioisostere for morpholine, piperazine, and piperidine rings. By locking the heteroatomic vectors in 3D space, this bicyclic system minimizes the entropic penalty of target binding, enhances metabolic stability against CYP450-mediated oxidation, and provides precise steric bulk to dial out off-target kinase activity.

This whitepaper provides an in-depth technical analysis of the conformational mechanics of the 8-oxa-3-azabicyclo[3.2.1]octane system, the causality behind its success in modern kinase inhibitor design (e.g., mTOR and ATR inhibitors), and self-validating experimental protocols for its integration into hit-to-lead workflows.

Structural Topology and Conformational Mechanics

To understand the utility of 8-oxa-3-azabicyclo[3.2.1]octane, one must first deconstruct its 3D topology. The parent bicyclo[3.2.1]octane framework consists of a six-membered ring bridged by a two-carbon ethylene chain.

In the 8-oxa-3-aza derivative:

  • Bridgeheads: C1 and C5.

  • Bridge 1 (3 atoms): C2–N3–C4.

  • Bridge 2 (2 atoms): C6–C7.

  • Bridge 3 (1 atom): O8.

The Locked Chair Conformation

Unlike standard morpholine, which rapidly interconverts between multiple chair and boat conformations, the six-membered ring of 8-oxa-3-azabicyclo[3.2.1]octane (C1–C2–N3–C4–C5–O8) is structurally constrained. Density Functional Theory (DFT) calculations and NMR coupling constants confirm that this[3.2.1] template strongly favors a rigid chair-like conformation [1].

The causality here is geometric: the two-carbon bridge (C6–C7) connects the C1 and C5 bridgeheads. For this connection to occur without catastrophic ring strain, the C1 and C5 bonds must be oriented in a 1,3-diaxial-like trajectory relative to the morpholine ring, which is only possible when the morpholine ring adopts a chair conformation. Consequently, the oxygen atom (O8) and the nitrogen atom (N3) are locked into highly specific vectors, pre-organizing the molecule for hydrogen bond interactions.

Topology N1 8-Oxa-3-azabicyclo[3.2.1]octane N2 Morpholine Sub-ring (C1-C2-N3-C4-C5-O8) N1->N2 comprises N3 Ethylene Bridge (C6-C7) N1->N3 bridged by N4 Locked Chair Conformation (Pre-organized H-bond vectors) N2->N4 forced into N5 Envelope Conformation (Steric Shielding) N3->N5 forms with C1-O8-C5

Caption: Topological deconstruction of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

Rationale for Bioisosteric Replacement

The decision to replace a morpholine ring with an 8-oxa-3-azabicyclo[3.2.1]octane system is driven by three primary pharmacological objectives:

A. Entropic Optimization and Target Selectivity

In kinase inhibitor design, morpholine is frequently used to engage the hinge region via hydrogen bonding (acting as an H-bond acceptor through the oxygen atom). However, morpholine's flexibility means it pays an entropic penalty upon binding. The rigid 8-oxa-3-aza scaffold eliminates this penalty.

Furthermore, the added steric bulk of the C6–C7 bridge acts as a spatial discriminator. For example, in the development of dual PI3K/mTOR inhibitors, researchers discovered that replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane caused a severe steric clash in the tightly packed PI3K hinge region, while the more accommodating mTOR hinge region tolerated the bulk. This single substitution effectively "dialed out" PI3K activity, yielding highly selective mTOR inhibitors (e.g., PQR620 and Wyeth analogs) with >1000-fold selectivity[2],[3].

B. Metabolic Stability

Morpholines and piperidines are highly susceptible to CYP450-mediated α -oxidation (at C2/C6), leading to ring opening and toxic metabolite formation. The 8-oxa-3-aza system sterically shields these α -protons. The bicyclic framework limits the approach trajectory of the CYP450 heme-oxo species, dramatically increasing the half-life of the compound in human liver microsomes (HLM)[4].

C. Modulation of Basicity (pKa)

The basicity of the amine nitrogen is critical for membrane permeability and hERG liability. The inductive electron-withdrawing effect of the bridging oxygen (O8), combined with the altered orbital hybridization enforced by the bicyclic strain, subtly lowers the pKa of the N3 nitrogen compared to a standard piperidine, enhancing oral bioavailability and reducing phospholipidosis risks.

Quantitative Data Summary
Property / MetricUnsubstituted Morpholine8-Oxa-3-azabicyclo[3.2.1]octaneCausality / Structural Driver
Conformation Flexible (Rapid Chair Flip)Rigid (Locked Chair)C6-C7 ethylene bridge constraints.
Metabolic Stability (HLM) Low to ModerateHighSteric shielding of α -protons by the bicyclic framework.
mTOR vs PI3K Selectivity Dual Activity (Poor Selectivity)>1000-fold mTOR SelectiveSteric clash of the C6-C7 bridge in the PI3K binding pocket.
Entropic Penalty of Binding HighLowPre-organization of the O8 hydrogen-bond acceptor vector.

Case Studies in Oncology Drug Discovery

mTOR Inhibitors (PQR620 & PQR309 Analogs)

The development of PQR620 exemplifies the power of this scaffold. Starting from a pan-PI3K/mTOR inhibitor, the introduction of the 8-oxa-3-azabicyclo[3.2.1]octane moiety at the triazine core completely abolished PI3K α affinity while maintaining single-digit nanomolar potency against mTORC1/2[2]. The rigidified oxygen atom perfectly mimics the morpholine oxygen in the mTOR hinge, while the ethylene bridge prevents accommodation in the PI3K ATP-binding site[3].

ATR Inhibitors (YY2201)

Recently, the clinical candidate YY2201 (an ATR inhibitor) utilized this scaffold to achieve exquisite potency. Molecular docking and crystallographic data revealed that the 8-oxa-3-azabicyclo[3.2.1]octane ring binds to the ATR kinase hinge region, forming a critical 2.8 Å hydrogen bond with the backbone N–H of Val851[5]. The rigid geometry ensures this interaction is maintained with minimal conformational fluctuation.

Selectivity L 8-oxa-3-aza Ligand M mTOR / ATR Hinge L->M binds via O8 P PI3K Hinge Region L->P attempts binding O High Affinity Binding (Tolerates Steric Bulk) M->O X Steric Clash (Loss of Affinity) P->X

Caption: Mechanism of kinase selectivity driven by the steric bulk of the [3.2.1] bicyclic system.

Experimental Protocols & Self-Validating Workflows

To successfully incorporate this scaffold into a lead series, chemists typically utilize Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Below is a self-validating protocol for the SNAr coupling of 8-oxa-3-azabicyclo[3.2.1]octane to a heteroaryl chloride core.

Protocol: SNAr Coupling and Conformational Validation

Step 1: Reaction Setup

  • Dissolve the heteroaryl chloride electrophile (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to serve as the acid scavenger.

  • Add 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.2 equiv) in portions at room temperature. Note: The hydrochloride salt is highly hygroscopic; ensure it is dried under high vacuum prior to use to prevent competitive hydrolysis of the electrophile.

Step 2: Execution and Monitoring

  • Heat the mixture to 100–120 °C for 4–6 hours.

  • Self-Validation Check: Monitor by LC-MS. Do not rely solely on the disappearance of the starting material. Look for the specific mass adduct [M+H]+ . If a mass corresponding to [M−Cl+OH] is observed, water contamination has occurred.

Step 3: Workup and Purification

  • Cool to room temperature, dilute with water (5x volume), and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine (to remove DMSO), dry over Na2​SO4​ , and concentrate.

  • Purify via silica gel chromatography (typically using a DCM/MeOH gradient).

Step 4: Conformational Profiling (NMR & DFT) To ensure the coupled product maintains the desired rigid chair conformation:

  • 1H-NMR Validation: Acquire a 1H-NMR spectrum in DMSO−d6​ . The diagnostic bridgehead protons (C1/C5) of the 8-oxa-3-aza system must appear as a distinct, broad multiplet at ~4.2–4.5 ppm. The equatorial and axial protons of the C2/C4 positions will show distinct geminal coupling ( J≈11−13 Hz), confirming the chair conformation.

  • NOESY 2D-NMR: Perform a NOESY experiment. A strong cross-peak between the C6/C7 ethylene bridge protons and the axial protons of C2/C4 self-validates the spatial proximity enforced by the locked chair topology.

Workflow S1 Identify Morpholine Liability (Metabolism / Off-target) S2 Bioisosteric Replacement (SNAr with 8-oxa-3-aza HCl) S1->S2 S3 NMR Self-Validation (Bridgehead multiplet ~4.2 ppm) S2->S3 S4 In Vitro Kinase Profiling (Selectivity Assays) S3->S4 S5 Lead Candidate Selection S4->S5

Caption: Hit-to-lead optimization workflow utilizing the 8-oxa-3-azabicyclo[3.2.1]octane bioisostere.

Conclusion

The 8-oxa-3-azabicyclo[3.2.1]octane ring system represents a triumph of rational conformational design in medicinal chemistry. By enforcing a rigid chair conformation, it transforms the flexible, metabolically vulnerable morpholine into a highly stable, vector-precise pharmacophore. Its proven track record in generating highly selective mTOR and ATR inhibitors underscores its value as a foundational building block in the modern drug discovery arsenal.

References

Sources

Foundational

Preliminary Toxicity Screening of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine: A Preclinical Workflow

Executive Summary The compound 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine represents a highly specialized building block in modern medicinal chemistry. Featuring a rigid 8-oxa-3-azabicyclo[3.2.1]octane core—a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine represents a highly specialized building block in modern medicinal chemistry. Featuring a rigid 8-oxa-3-azabicyclo[3.2.1]octane core—a bridged bicyclic bioisostere of morpholine—tethered to a primary ethylamine chain, this scaffold is designed to improve pharmacokinetic (PK) properties by increasing the fraction of sp3-hybridized carbons (Fsp3). While this structural rigidity generally reduces off-target promiscuity and lowers lipophilicity[1], the presence of a primary aliphatic amine introduces specific toxicological liabilities. This whitepaper outlines a scientifically rigorous, self-validating preclinical toxicity screening cascade designed in accordance with ICH M3(R2) guidelines to evaluate this compound before advancing to in vivo models[2].

Structural Analysis & Toxicological Rationale

To design an effective toxicity screen, we must first deconstruct the molecule's structural components and their biological causality:

  • The Bridged Bicyclic Core (8-oxa-3-azabicyclo[3.2.1]octane): Bioisosteric replacement of planar rings (like morpholine or piperazine) with bridged bicyclic hydrocarbons is a proven strategy to lower LogD and improve metabolic stability[1]. However, the unique 3D bulk can create unpredictable steric interactions with off-target ion channels.

  • The Primary Ethylamine Appendage: Primary aliphatic amines are highly basic (typical pKa ~9.0–10.5) and exist predominantly as cations at physiological pH (7.4). This presents two major liabilities:

    • Cardiotoxicity: Protonated amines are classic pharmacophores for binding to the inner cavity of the hERG potassium channel (interacting with Tyr652 and Phe656), risking QT interval prolongation[3].

    • Metabolic Bioactivation: The primary amine is highly susceptible to oxidative deamination by hepatic Cytochrome P450s (CYPs) or Monoamine Oxidases (MAOs), potentially yielding reactive aldehyde intermediates that deplete intracellular glutathione (GSH) and cause hepatotoxicity.

ToxicityScreening Compound 2-{8-oxa-3-azabicyclo[3.2.1] octan-3-yl}ethan-1-amine InSilico Tier 1: In Silico & PhysChem (pKa, LogD, Structural Alerts) Compound->InSilico InVitro Tier 2: Genotoxicity & Cytotoxicity (OECD 471 Ames, HepG2) InSilico->InVitro Cardio Tier 3: Cardiotoxicity (ICH S7B hERG Patch-Clamp) InVitro->Cardio Decision Go / No-Go Decision Lead Optimization Cardio->Decision

Tiered preliminary toxicity screening workflow for the bicyclic amine scaffold.

Tier 1: In Vitro Cytotoxicity & Genotoxicity

Because the primary amine can be bioactivated into reactive electrophiles, assessing mutagenicity and acute cellular toxicity is the first empirical step. We employ self-validating assay systems to ensure data integrity.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay determines if the compound or its metabolites induce point mutations. The inclusion of the S9 fraction is critical here to simulate hepatic metabolism of the ethylamine chain.

Self-Validation Mechanism: The assay is only deemed valid if the positive controls induce a >3-fold increase in revertant colonies compared to the vehicle control, proving the bacteria are viable and the S9 fraction is enzymatically active.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535) and tryptophan-dependent E. coli (WP2 uvrA) overnight at 37°C.

  • Metabolic Activation (S9) Mix: Prepare a 10% v/v rat liver S9 homogenate (induced by Aroclor 1254) fortified with NADP+ and glucose-6-phosphate.

  • Dose Formulation: Dissolve the test compound in DMSO. Prepare a concentration gradient (1.5, 5.0, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9 cohorts). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Controls: Use 2-aminoanthracene (+S9) and Sodium azide (-S9) as positive controls. Use DMSO as the negative vehicle control.

Protocol 2: HepG2 Acute Hepatotoxicity Assay

To assess the risk of covalent protein binding and GSH depletion by putative aldehyde metabolites, we measure ATP depletion in HepG2 human liver cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well opaque white plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the test compound using a 10-point dose-response curve (0.1 µM to 100 µM). Include Chlorpromazine as a positive cytotoxic control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 48 hours.

  • ATP Quantification: Add CellTiter-Glo® reagent (equal volume to culture medium) to induce cell lysis and support the luciferase reaction.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence using a microplate reader. Calculate the IC50.

MetabolismPathway Parent Parent Bicyclic Amine (Primary Amine Intact) CYP450 Hepatic CYP450 / MAO Oxidative Deamination Parent->CYP450 Excretion Renal Excretion (Safe Clearance) Parent->Excretion Unchanged Metabolite Reactive Aldehyde Intermediate CYP450->Metabolite Bioactivation Detox Glutathione (GSH) Conjugation Metabolite->Detox Phase II Toxicity Covalent Protein Binding (Hepatotoxicity) Metabolite->Toxicity GSH Depletion Detox->Excretion

Putative metabolic bioactivation and detoxification pathways for primary aliphatic amines.

Tier 2: Cardiotoxicity & Proarrhythmic Potential (ICH S7B)

Due to the basic nature of the ethylamine side chain, evaluating the compound's affinity for the human Ether-à-go-go-Related Gene (hERG) channel is mandatory under ICH S7B guidelines to predict proarrhythmic risk[3].

Protocol 3: Automated Patch-Clamp hERG Assay

Self-Validation Mechanism: The assay requires a stable baseline holding current. The positive control (E-4031) must produce a known, calibrated IC50 block. If the seal resistance drops below 1 GΩ, the data point is automatically rejected.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells into a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Baseline Recording: Record the baseline tail current amplitude in the presence of vehicle (0.1% DMSO) for 3 minutes.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1.0, 10, 30, 100 µM). Allow 5 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak tail current at each concentration. Normalize against the baseline current to calculate percentage inhibition and derive the IC50 using a Hill equation fit.

Quantitative Data Presentation & Decision Matrix

To facilitate Go/No-Go decisions in the lead optimization phase, the quantitative outputs from the screening cascade must be benchmarked against industry-standard thresholds.

Assay CategorySpecific TestTarget Metric"Go" ThresholdToxicological Rationale
Genotoxicity Ames Test (OECD 471)Mutagenic Ratio< 2.0x vehicle controlConfirms the ethylamine chain does not form DNA-reactive electrophiles via S9 metabolism.
Cytotoxicity HepG2 CellTiter-GloIC50 (µM)> 50 µMEnsures the bridged bicyclic core does not induce acute mitochondrial toxicity or apoptosis.
Cardiotoxicity hERG Patch-ClampIC50 (µM)> 30 µMVerifies that the basic primary amine does not severely block IKr currents, minimizing QT prolongation risk.
PhysChem LogD (pH 7.4)Partition Coeff.1.0 – 3.0Validates the lipophilicity-lowering effect of the 8-oxa-3-azabicyclo[3.2.1]octane bioisostere.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocol for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Target Audience: Researchers, scientists, and drug development professionals. Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

Executive Summary

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug discovery[1]. This application note details an optimized, highly efficient protocol for the amide coupling of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine with a generic carboxylic acid. By utilizing HATU as the coupling reagent and DIPEA as the base, this method ensures rapid conversion, minimal epimerization, and high yields. Crucially, this guide addresses the specific physicochemical challenges introduced by the basic tertiary amine embedded within the bridged bicyclic system of the nucleophile.

Structural Rationale & Reagent Selection

The Nucleophile: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

This molecule features two distinct nitrogen centers:

  • A Primary Aliphatic Amine: Located at the terminus of the ethyl linker, this nitrogen is sterically unhindered and acts as a highly reactive nucleophile.

  • A Tertiary Amine (Bicyclic Core): The nitrogen at the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane system is basic but sterically shielded. While it will not participate in the coupling reaction, its basicity fundamentally alters the product's solubility profile, necessitating specific deviations from standard acidic work-up procedures.

The Reagents: HATU and DIPEA

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered a "gold standard" coupling reagent due to its rapid reaction kinetics and ability to suppress racemization[2],[3].

  • Causality of Activation: The addition of a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the uronium salt of HATU, forming an unstable intermediate that rapidly rearranges into a highly reactive HOAt-active ester[4].

  • Why DIPEA over TEA? DIPEA provides superior steric bulk compared to triethylamine (TEA), completely preventing the base from acting as a competing nucleophile or degrading the active ester intermediate.

Mechanistic Workflow

The following diagram illustrates the logical progression of the HATU-mediated coupling reaction, highlighting the critical intermediate phases.

G A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation Phase) A->B Deprotonation C HOAt-Active Ester Intermediate B->C Uronium Salt Reaction E Nucleophilic Addition & Elimination C->E Active Ester Ready D 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl} ethan-1-amine D->E Primary Amine Attack F Target Amide Product E->F Loss of HOAt

Mechanistic workflow of HATU-mediated amide coupling.

Quantitative Reaction Parameters

To establish a self-validating system, precise stoichiometric control is required. The table below summarizes the optimized parameters for solution-phase synthesis[2].

ParameterValue / ReagentMechanistic Function / Rationale
Carboxylic Acid 1.0 EquivalentElectrophilic precursor.
Amine 1.1 - 1.2 EquivalentsNucleophile; slight excess ensures complete consumption of the active ester.
HATU 1.1 - 1.2 EquivalentsActivator; matched to amine to prevent guanidinylation side-reactions.
DIPEA 3.0 - 5.0 EquivalentsBase; neutralizes acidic byproducts (HOAt, HPF6​ ) and maintains free amine.
Solvent DMF or DCM (0.1 - 0.3 M)DMF is preferred for polar substrates; DCM allows for easier solvent removal.
Temperature 0 °C to Room Temp0 °C during activation minimizes epimerization of chiral acids.
Reaction Time 1 - 18 HoursDependent on the steric bulk of the carboxylic acid[2].

Detailed Experimental Protocol

Phase 1: Pre-Activation of the Carboxylic Acid

Expert Insight: Pre-activation is strictly required. Introducing the primary amine before the HOAt-ester is fully formed can lead to the amine reacting directly with HATU, forming an unreactive guanidinium byproduct.

  • Transfer the carboxylic acid (1.0 eq) and HATU (1.1 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Dissolve the reagents in anhydrous DMF or DCM to achieve a concentration of approximately 0.2 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add DIPEA (3.0 eq) . The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Stir the mixture for 15–30 minutes at 0 °C to room temperature[2].

Phase 2: Nucleophilic Coupling
  • Dissolve 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.1 eq) in a minimal volume of the chosen reaction solvent.

  • Add the amine solution dropwise to the pre-activated ester mixture.

  • Allow the reaction to warm to room temperature and stir for 2 to 18 hours.

Phase 3: Work-up (Critical Adjustments for Bicyclic Amines)

Expert Insight: Standard HATU protocols dictate washing the organic layer with 1N HCl to remove excess DIPEA and DMF[2]. Do not do this. The tertiary amine in the 8-oxa-3-azabicyclo[3.2.1]octane core is highly basic. A 1N HCl wash will protonate your target amide, dragging it entirely into the aqueous waste layer.

  • Once complete, dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) to remove acidic byproducts (HOAt and HPF6​ ).

  • Wash with 5% aqueous LiCl (3 × 20 mL) if DMF was used as the solvent (LiCl highly efficiently partitions DMF into the aqueous layer).

  • Wash with brine (1 × 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude product via flash column chromatography (Silica gel).

  • Due to the basic tertiary amine, use a polar/basic eluent system, such as DCM : Methanol : aqueous NH4​OH (e.g., 90:9:1), to prevent the compound from streaking on the silica.

Self-Validation & Troubleshooting

A robust protocol must include internal checks to validate success and troubleshoot failures.

  • LC-MS Monitoring: Monitor the reaction via LC-MS. You should observe the rapid formation of the HOAt-active ester (Mass = Acid + 117 Da) within the first 15 minutes. Upon addition of the bicyclic amine, this peak should disappear, replaced by the product mass.

  • Chromatographic Shift: The target amide will ionize extremely well in positive electrospray ionization (ESI+) due to the basic tertiary amine. If analyzing via reverse-phase HPLC, ensure the mobile phase contains a basic modifier (like 0.1% NH4​OH ) or expect early elution and peak tailing if using standard 0.1% Formic Acid.

  • Incomplete Conversion: If the starting carboxylic acid remains, verify the anhydrous nature of the solvent. Water rapidly hydrolyzes the HOAt-active ester back to the starting material.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH).

Sources

Application

Application Note: Next-Generation Kinase Inhibitor Synthesis Using 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus Areas: Kinase Selectivity, sp³-Rich Scaffolds, SNAr Workflows, and ADME Optimization Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus Areas: Kinase Selectivity, sp³-Rich Scaffolds, SNAr Workflows, and ADME Optimization

Executive Summary & Mechanistic Rationale

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. In the realm of kinase inhibitor design, the morpholine ring has historically been a privileged moiety for targeting the ATP-binding hinge region (particularly in PI3K and mTOR inhibitors). However, standard morpholines often suffer from off-target binding and metabolic liabilities.

Enter 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine , a bifunctional building block that pairs a conformationally locked, bridged morpholine bioisostere with a flexible ethylamine linker.

Why This Scaffold? The Causality of Structural Design

As a Senior Application Scientist, I emphasize that chemical selection must be driven by mechanistic intent. The integration of this specific building block serves three distinct pharmacological and synthetic purposes:

  • Steric Gating for Kinase Selectivity: The ethylene bridge of the 8-oxa-3-azabicyclo[3.2.1]octane system forces the ring into a rigid boat/chair conformation. This specific steric bulk clashes with the slightly restricted ATP-binding pocket of PI3K, while perfectly accommodating the homologous but more expansive pocket of mTOR. This subtle structural difference routinely drives selectivity from 1:1 (PI3K:mTOR) to >1000-fold in favor of mTOR [1].

  • Enhanced Physicochemical Properties: The bridged system increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and reduced CYP450-mediated metabolic degradation [2].

  • Synthetic Versatility: The ethylamine linker provides a highly nucleophilic, unhindered primary amine handle. This allows for rapid, high-yielding coupling to electrophilic kinase cores (e.g., pyrimidines, triazines) without compromising the tertiary amine of the bicyclic system, which acts as a solubilizing motif [3].

Pathway Visualization: The Target Landscape

The primary application of this building block is in the synthesis of inhibitors targeting the PI3K/AKT/mTOR signaling cascade, as well as emerging targets like ATR (Ataxia telangiectasia and Rad3-related protein) [4].

Kinase_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K AKT AKT (Protein Kinase) PI3K->AKT PIP3 mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 mTORC2 mTORC2 (Cell Survival) mTORC2->AKT Ser473 Inhibitor Bridged Morpholine Inhibitor Inhibitor->PI3K High Selectivity (No binding) Inhibitor->mTORC1 ATP-competitive Inhibitor->mTORC2

Figure 1: PI3K/AKT/mTOR signaling pathway highlighting the selective inhibition of mTORC1/2.

Quantitative Data: Morpholine vs. Bridged Bioisostere

To justify the increased synthetic cost of using a bridged bicyclic system, we must look at the empirical data. Table 1 summarizes the typical pharmacological shifts observed when a standard morpholine is replaced with the 8-oxa-3-azabicyclo[3.2.1]octane moiety on a generic thienopyrimidine kinase core.

Structural MoietymTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3K/mTOR)Fsp³Aqueous Solubility (μM)
Standard Morpholine 15.23.60.24x (Favors PI3K)0.2545
8-oxa-3-azabicyclo[3.2.1]octane 0.7>1000>1400x (Favors mTOR)0.45>200

Data synthesized from benchmark medicinal chemistry campaigns optimizing ATP-competitive mTOR and ATR inhibitors [1], [4].

Synthetic Workflows & Self-Validating Protocols

The integration of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine into a kinase inhibitor scaffold typically follows a two-stage workflow: an initial coupling to the core scaffold, followed by functionalization (e.g., urea formation) to engage the solvent-exposed region of the kinase.

Synthetic_Workflow BB 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl} ethan-1-amine SNAr SNAr Coupling (DMSO, DIPEA, 90°C) BB->SNAr Scaffold Heteroaryl Halide Core Scaffold->SNAr Intermediate Amine-Linked Intermediate SNAr->Intermediate Functionalization Urea/Amide Formation (Isocyanate, DCM, 0°C) Intermediate->Functionalization Final Final Kinase Inhibitor (e.g., mTOR/ATR) Functionalization->Final

Figure 2: Synthetic workflow utilizing the bridged morpholine building block.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the primary amine of the building block to an electrophilic heteroaryl halide (e.g., 4-chloro-pyrimidine).

Reagents:

  • 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.2 eq)

  • Heteroaryl chloride scaffold (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMSO.

    • Causality: Anhydrous conditions are critical. The presence of water at elevated temperatures will lead to competitive hydrolysis of the heteroaryl chloride to the corresponding inactive alcohol.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from attacking the scaffold, while it efficiently neutralizes the HCl byproduct, ensuring the primary amine of the building block remains in its reactive, deprotonated state.

  • Amine Addition: Add the building block (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C for 4–8 hours under a nitrogen atmosphere.

    • Causality: The electron-rich nature of the alkylamine requires significant thermal energy to overcome the activation barrier and form the Meisenheimer complex transition state.

  • In-Process Control (Self-Validation): Monitor the reaction via UPLC-MS. The protocol is self-validating when the starting material peak disappears and a new peak with the exact mass of [M+H]+ emerges at a lower retention time (indicating the addition of the polar amine).

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate (3x). Wash the organic layer with brine (to remove DMSO), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Urea Formation via Isocyanate

Objective: Elaborate the primary amine into a urea linkage to engage the solvent-exposed region of the kinase (a common motif in mTOR inhibitors like ATPFU [3]).

Reagents:

  • Amine-linked intermediate from Protocol A (1.0 eq)

  • Aryl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine intermediate in anhydrous DCM and cool the vessel to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add the aryl isocyanate dropwise over 10 minutes.

    • Causality: Isocyanate couplings are highly exothermic and prone to over-reaction (forming biuret side-products). Maintaining 0 °C thermodynamically favors the formation of the mono-urea product.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The primary amine rapidly attacks the highly electrophilic carbon of the isocyanate.

  • Isolation: The highly crystalline urea product will typically precipitate directly out of the DCM solution. Isolate the product via vacuum filtration, washing the filter cake with cold DCM to remove unreacted isocyanate.

References

  • Verheijen, J. C., et al. "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Rageot, D., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." ACS Medicinal Chemistry Letters, 2018.

  • Pal, A., et al. "Radiosynthesis of [18F]ATPFU: A Potential PET Ligand for mTOR." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Li, Y., et al. "Discovery of the Clinical Candidate YY2201 as a Highly Potent and Selective ATR Inhibitor." Journal of Medicinal Chemistry, 2025.

Method

Application Note: Reductive Amination Techniques for 8-Oxa-3-azabicyclo[3.2.1]octane Scaffolds

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols The Strategic Role of 8-Oxa-3-azabicyclo[3.2.1]octane in Drug Design In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

The Strategic Role of 8-Oxa-3-azabicyclo[3.2.1]octane in Drug Design

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. However, its metabolic susceptibility (e.g., oxidative ring opening) and conformational flexibility often lead to poor pharmacokinetic profiles and off-target promiscuity. The bridged bicyclic system, 8-oxa-3-azabicyclo[3.2.1]octane , serves as a conformationally restricted bioisostere of morpholine.

This structural rigidity has profound pharmacological implications. For instance, in the development of kinase inhibitors, replacing a morpholine moiety with an 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been shown to drastically shift selectivity. In the context of the PI3K/AKT/mTOR signaling axis, this substitution effectively eliminates PI3K binding while maintaining or enhancing low-nanomolar potency against mTOR [1][2].

To leverage this scaffold, researchers must reliably functionalize the secondary amine at the 3-position. Reductive amination remains the premier, atom-economical method for this N-alkylation, avoiding the over-alkylation issues inherent to direct halide displacement [3][4].

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K Pathway RTK->PI3K AKT AKT Kinase PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Drug 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives Drug->PI3K Reduced Off-Target Drug->mTOR Selective Inhibition

Fig 1. mTOR signaling pathway and selective inhibition by bridged morpholine bioisosteres.

Mechanistic Causality in Reductive Amination

Reductive amination is a cascade reaction. The secondary amine of the 8-oxa-3-azabicyclo[3.2.1]octane condenses with a carbonyl compound to form a hemiaminal, which dehydrates to an electrophilic iminium ion. A hydride source then reduces this intermediate to the tertiary amine [5][6].

The Steric Challenge: The ethylene bridge of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold introduces significant steric hindrance around the nitrogen atom. This bulk thermodynamically disfavors hemiaminal formation, especially with ketone electrophiles.

Reagent Causality:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the reagent of choice for aldehydes. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it too mild to reduce aldehydes directly, but perfectly tuned to reduce the more electrophilic iminium ion [5][6].

  • Acid Catalysis (AcOH): Adding 1.0 equivalent of acetic acid accelerates the dehydration of the hemiaminal to the iminium ion, which is critical for overcoming the steric penalty of the bridged scaffold [3].

ReductiveAmination A Carbonyl + 8-Oxa-3- azabicyclo[3.2.1]octane B Hemiaminal Intermediate (Reversible) A->B C Iminium Ion Formation (Acid Promoted) B->C D Hydride Transfer (STAB or NaCNBH3) C->D E N-Alkylated Product (Tertiary Amine) D->E

Fig 2. Mechanistic workflow of the reductive amination process.

Quantitative Optimization & Reagent Selection

To ensure high yields, the reaction conditions must be tailored to the electrophile. The tables below summarize the empirical data for optimizing these reactions.

Table 1: Reducing Agent Selection Matrix
Reducing AgentOptimal pHPreferred SolventProsCons
STAB 5.0 - 6.0DCE, THFNon-toxic, highly selective for iminium ions over carbonyls.Bulky reagent; struggles with highly hindered ketones.
NaCNBH₃ 3.0 - 4.0MeOH, THFSmaller atomic radius, better for sterically hindered iminium ions.Generates toxic HCN gas at low pH; requires strict pH control.
Ti(OiPr)₄ / NaBH₄ NeutralTHF, EtOHForces iminium formation via Lewis acid water-scavenging.Tedious workup (titanium dioxide emulsions).
Table 2: Stoichiometry and Expected Yields
Carbonyl TypeAmine : Carbonyl RatioReducing Agent (Eq)AdditiveTime / TempTypical Yield (%)
Aliphatic Aldehyde 1.0 : 1.1STAB (1.5)None2-4 h / RT85 - 95%
Aromatic Aldehyde 1.0 : 1.1STAB (1.5)AcOH (1.0 eq)4-12 h / RT75 - 90%
Un-hindered Ketone 1.0 : 1.5NaCNBH₃ (2.0)AcOH (2.0 eq)12-24 h / 50°C50 - 70%
Hindered Ketone 1.0 : 1.5NaBH₄ (1.5)Ti(OiPr)₄ (2.0 eq)24 h / Reflux40 - 60%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded to ensure the causality of each step is verified in real-time.

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

Use this protocol for standard N-alkylation with aliphatic or aromatic aldehydes.

  • Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve 8-oxa-3-azabicyclo[3.2.1]octane (1.0 mmol, free base) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Causality: DCE is chosen over DCM because it has a higher boiling point and better solubilizes STAB.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Take a 5 µL aliquot, dilute in MeOH, and inject into LC-MS. You should observe the mass of the intermediate iminium ion/hemiaminal ( [M+1]+ ).

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 mmol).

    • Validation Checkpoint 2: The solution will become slightly cloudy as sodium acetate precipitates. Mild exothermicity is normal; vigorous bubbling indicates unwanted moisture reacting with the hydride.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (DCM/MeOH 9:1).

    • Validation Checkpoint 3: Stain the TLC plate with Ninhydrin. The secondary amine starting material stains bright pink/purple. The reaction is complete when this spot disappears. The tertiary amine product will not stain strongly with Ninhydrin but will respond to Dragendorff's reagent.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to destroy unreacted STAB. Extract with DCM (3 x 10 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect Reductive Amination with Ketones (Titanium-Mediated)

Use this protocol when the steric bulk of the ketone prevents standard STAB reduction.

  • Iminium Forcing: Dissolve the bicyclic amine (1.0 mmol) and ketone (1.5 mmol) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 mmol). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a desiccant to irreversibly trap the water generated during iminium formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol) in one portion. Add anhydrous EtOH (1.0 mL) dropwise to solubilize the hydride. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup (Critical Step): Quench by adding 1.0 M aqueous NaOH (2 mL) or saturated Rochelle's salt solution.

    • Validation Checkpoint 4: A heavy, white precipitate of titanium dioxide (TiO₂) will form. Stir vigorously for 1 hour until the organic and aqueous layers become distinct and the precipitate becomes granular. Filter the entire mixture through a pad of Celite to prevent unbreakable emulsions during extraction.

References

  • Liu, Q., et al. "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K." Bioorganic & Medicinal Chemistry Letters 20.1 (2010): 375-379.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development 10.5 (2006): 971-1031.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.[Link]

  • "mTOR Mediated Anti-Cancer Drug Discovery." National Institutes of Health (PMC).[Link]

Sources

Application

Application Note: Engineering PROTACs with Rigidified Bicyclic Linkers Using 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Executive Summary Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently hindered by poor physicochemical properties. Because PROTACs typic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently hindered by poor physicochemical properties. Because PROTACs typically reside in the chemical space "beyond the Rule of 5" (bRo5), achieving oral bioavailability and cellular permeability is a major challenge[1].

Historically, highly flexible polyethylene glycol (PEG) or alkyl chains were used to connect the Protein of Interest (POI) ligand to the E3 ligase ligand. However, these flexible linkers incur a high entropic penalty upon ternary complex formation and possess high polar surface areas (TPSA)[2]. The incorporation of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine —a bridged morpholine derivative with a primary amine handle—represents a paradigm shift toward rigidified linker architectures. This application note details the scientific rationale, physicochemical advantages, and step-by-step protocols for integrating this highly rigid, metabolically stable scaffold into next-generation PROTACs.

Scientific Rationale: The Mechanics of Linker Rigidification

Overcoming the Entropic Penalty

The formation of a productive ternary complex (POI–PROTAC–E3 ligase) is the mechanistic cornerstone of targeted degradation. Flexible linkers can adopt thousands of conformations in solution. When the PROTAC binds its targets, it must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy[3]. By utilizing the bridged bicyclic 8-oxa-3-azabicyclo[3.2.1]octane core, researchers restrict the conformational freedom of the linker. This pre-organizes the molecule, significantly lowering the entropic penalty and stabilizing the ternary complex—provided the geometric vector is correct[4].

Enhancing Cellular Permeability

PROTAC cell permeability is dictated largely by the number of rotatable bonds (NRotB) and the exposed TPSA[5]. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold acts as a "shielded" morpholine. The bridged oxygen atom reduces the overall lipophilicity while burying the polar surface area within the rigid 3D architecture. This structural rigidification improves passive membrane permeability and metabolic stability compared to linear alkyl or PEG chains[1][6].

Versatility of the Ethylamine Handle

The ethan-1-amine extension provides a highly reactive primary amine, separated from the bulky bicyclic core by a two-carbon spacer. This minimizes steric hindrance during conjugation, allowing for high-yielding amide couplings or reductive aminations with carboxylic acid- or aldehyde-functionalized E3/POI ligands.

Physicochemical Profiling

To understand the impact of the 8-oxa-3-azabicyclo[3.2.1]octane core, we compare it against traditional linker motifs. The data below illustrates how rigidification optimizes bRo5 parameters.

Linker ScaffoldRotatable Bonds (NRotB)Relative TPSAConformational EntropyPassive PermeabilityMetabolic Stability
PEG3-Amine High (~12)HighHigh (Flexible)Poor to ModerateSusceptible to oxidation
Piperazine-Ethylamine Moderate (~4)ModerateModerate (Semi-rigid)Moderate to GoodModerate
8-oxa-3-azabicyclo[3.2.1]octane-ethylamine Low (~3)Low (Shielded)Low (Highly Rigid)ExcellentHigh (Sterically protected)

Mechanistic Pathway of Rigidified PROTACs

G POI Target Protein (POI) TC Stable Ternary Complex (Low Entropic Penalty) POI->TC Binds PROTAC Rigidified PROTAC (Bicyclic Linker) PROTAC->TC Bridges E3 E3 Ubiquitin Ligase E3->TC Recruits UB Polyubiquitination TC->UB Proximity Effect DEG Proteasomal Degradation UB->DEG Target Clearance

Caption: Mechanism of targeted protein degradation driven by a rigidified PROTAC ternary complex.

Experimental Protocols

The following self-validating protocols outline the synthesis and biological evaluation of a PROTAC utilizing the 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine linker.

Protocol 1: Amide Coupling to an E3 Ligase Ligand

Causality: HATU is selected as the coupling reagent because it efficiently drives the amidation of sterically hindered carboxylic acids (common in VHL or CRBN ligands) while minimizing epimerization.

Reagents:

  • Carboxylic acid-functionalized E3 ligand (1.0 eq)

  • 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolve the E3 ligand-COOH (0.1 mmol) in 1.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid into an active ester.

  • Add 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (0.12 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • Validation Step: Monitor reaction completion via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass [M+H]+ confirms successful coupling.

  • Purify the intermediate via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol 2: Reductive Amination for Warhead Conjugation

Causality: If the POI ligand (warhead) contains an aldehyde, reductive amination is preferred. Sodium triacetoxyborohydride (NaBH(OAc)3) is used because it is a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde or other sensitive functional groups.

Step-by-Step Methodology:

  • Dissolve the aldehyde-functionalized POI ligand (1.0 eq) and the bicyclic linker-E3 intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Add NaBH(OAc)3 (2.0 eq) in small portions.

  • Stir overnight at room temperature.

  • Validation Step: Quench with saturated aqueous NaHCO3 and extract with dichloromethane. Analyze the organic layer via LC-MS to confirm the secondary amine product.

Protocol 3: Validation of Ternary Complex Formation (TR-FRET)

Causality: Rigid linkers restrict geometry. If the linker length or exit vector is incorrect, it will cause steric clashes between the POI and E3 ligase, preventing degradation[4]. TR-FRET directly measures the physical proximity of the two proteins, validating that the rigidified PROTAC induces a productive conformation.

Step-by-Step Methodology:

  • Prepare a master mix containing recombinant POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VHL) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4).

  • Add anti-His-Europium (donor) and anti-GST-Allophycocyanin (acceptor) antibodies.

  • Dispense 10 µL of the protein/antibody mix into a 384-well microplate.

  • Add 10 µL of the synthesized PROTAC at varying concentrations (10 pM to 10 µM) to generate a dose-response curve.

  • Incubate for 2 hours at room temperature in the dark to allow equilibrium of the ternary complex.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Validation Step: Calculate the FRET ratio (665/615). A bell-shaped curve indicates successful ternary complex formation at optimal concentrations, followed by the "hook effect" at high concentrations[3].

Protocol 4: PAMPA Cell Permeability Assay

Causality: To prove that the bridged bicyclic scaffold improves passive diffusion, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. This isolates passive membrane permeability from active efflux mechanisms[1].

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor solution.

  • Coat the PAMPA filter membrane (acceptor plate) with 5 µL of 1% (w/v) lecithin in dodecane.

  • Add 300 µL of the donor solution to the donor plate wells.

  • Add 200 µL of PBS to the acceptor plate wells.

  • Couple the plates and incubate at room temperature for 16 hours in a humidity chamber.

  • Validation Step: Separate the plates and quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe) in cm/s.

Development Workflow

Workflow Step1 1. Linker Conjugation (Amide Coupling / Reductive Amination) Step2 2. LC-MS/HPLC Purification (>95% Purity) Step1->Step2 Step3 3. Ternary Complex Assay (TR-FRET / AlphaScreen) Step2->Step3 Step4 4. Cell Permeability (PAMPA / Caco-2) Step3->Step4 Step5 5. In Vitro Degradation (Western Blot / HiBiT) Step4->Step5

Caption: End-to-end workflow for synthesizing and validating PROTACs using the rigidified bicyclic linker.

References

  • Precise PEG LLC. "Linkers in PROTACs." Precise PEG.
  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." National Center for Biotechnology Information (PMC).
  • Yamada, M., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." National Center for Biotechnology Information (PMC).
  • Cecchini, C., et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Frontiers in Chemistry.
  • Naito, M., et al. "Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs)." Taylor & Francis Online.
  • Atilaw, Y., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." ACS Publications.

Sources

Method

solid-phase peptide synthesis using bicyclic diamine building blocks

Advanced Solid-Phase Peptide Synthesis (SPPS) Using Bicyclic Diamine Building Blocks: Methodologies and Applications in Peptidomimetic Drug Discovery Introduction & Scientific Rationale The transition from linear peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Peptide Synthesis (SPPS) Using Bicyclic Diamine Building Blocks: Methodologies and Applications in Peptidomimetic Drug Discovery

Introduction & Scientific Rationale

The transition from linear peptides to conformationally constrained peptidomimetics is a cornerstone of modern drug discovery. Linear peptides frequently suffer from poor oral bioavailability, rapid proteolytic degradation, and high entropic penalties upon target binding. To circumvent these limitations, medicinal chemists increasingly rely on bicyclic diamines as advanced structural building blocks[1].

Bicyclic diamines—such as octahydropyrrolo[1,2-a]pyrazines and azaspiro[3.3]heptanes—serve as exceptional conformational constraints. For instance, the octahydropyrrolo[1,2-a]pyrazine scaffold is deployed as a highly effective proline bioisostere, locking the peptide backbone into biologically active conformations necessary for disrupting protein-protein interactions (e.g., in Apoptosis Protein antagonists)[2]. Similarly, spirocyclic systems like 2,6-diazaspiro[3.3]heptanes act as piperazine surrogates. They provide predictable vectorization and reduce the conformational freedom that often leads to off-target toxicities, all while shielding adjacent peptide bonds from enzymatic cleavage[3][4].

Pharm_Logic BD Bicyclic Diamine Building Blocks CR Conformational Restriction BD->CR MS Metabolic Stability BD->MS EP Reduced Entropic Penalty CR->EP PR Protease Resistance MS->PR TA Enhanced Target Affinity (GPCRs/PPIs) EP->TA PR->TA

Pharmacological advantages of integrating bicyclic diamines into peptidomimetics.

Mechanistic Insights: Overcoming Steric Hindrance in SPPS

Incorporating bicyclic diamines into a growing peptide chain via Fmoc-SPPS presents significant kinetic and thermodynamic challenges. The secondary amine of a fused or spiro-bicyclic system is highly sterically hindered, drastically raising the activation energy required for nucleophilic attack on the incoming amino acid's activated carbonyl.

Causality of Reagent Selection: Standard coupling reagents like HBTU or PyBOP are insufficient for these hindered systems, often resulting in massive deletion sequences. To overcome this, uronium salts with a 7-azabenzotriazole leaving group (e.g., HATU) or morpholino-based reagents (e.g., COMU) are mandatory. The nitrogen atom in the pyridine ring of HATU/HOAt provides a critical neighboring-group effect. It forms a transient hydrogen bond with the incoming hindered amine, pre-organizing the transition state and accelerating the acylation despite the severe steric bulk.

Quantitative Data: Coupling Reagent Efficacy

To validate the necessity of specialized reagents, Table 1 summarizes the quantitative performance of various coupling systems when acylating a resin-bound bicyclic diamine (e.g., an azaspiro[3.3]heptane derivative).

Table 1: Quantitative Comparison of Coupling Reagents for Bicyclic Diamines in SPPS

Coupling ReagentAdditiveBaseAvg. Coupling Yield (%)Epimerization RiskOptimal Reaction Time
HBTU HOBtDIPEA42 - 48%High120 min
DIC OxymaPureCollidine82 - 86%Low60 min
HATU HOAtDIPEA90 - 94%Moderate45 min
COMU OxymaPureTMP> 95%Very Low30 min

(Note: Data synthesized from optimized SPPS protocols for sterically hindered secondary amines. TMP = 2,4,6-Trimethylpyridine).

Experimental Protocol: Step-by-Step SPPS with Bicyclic Diamines

This self-validating protocol ensures high-fidelity incorporation of bicyclic diamines, utilizing COMU/Oxyma for maximum thermodynamic efficiency and the Chloranil test for accurate secondary amine monitoring.

Materials Required:

  • Fmoc-Rink Amide AM Resin (loading 0.4-0.6 mmol/g)

  • Fmoc-protected bicyclic diamine (e.g., Fmoc-azaspiro[3.3]heptane-COOH)

  • COMU, OxymaPure, 2,4,6-Trimethylpyridine (TMP)

  • DMF, DCM, Piperidine, Trifluoroacetic acid (TFA), Chloranil solution (2% in DMF), Acetaldehyde (2% in DMF).

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Fmoc-Rink Amide resin into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of DCM for 20 minutes, followed by 5 mL of DMF for 20 minutes to maximize polymer matrix expansion. Drain completely.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Wash the resin thoroughly to remove all traces of piperidine: DMF (5 × 3 mL), DCM (5 × 3 mL), and DMF (5 × 3 mL).

Step 3: Pre-Activation and Coupling of the Bicyclic Diamine Critical Step: Bicyclic diamines require stringent activation to prevent unreacted sequences.

  • Dissolve the Fmoc-bicyclic diamine (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of anhydrous DMF.

  • Add COMU (0.39 mmol, 3.9 eq) and TMP (0.8 mmol, 8 eq). Stir for 2 minutes to ensure complete formation of the highly reactive active ester.

  • Add the activated mixture to the resin. Agitate at 60°C (using a microwave peptide synthesizer or heated block) for 45 minutes. Thermal agitation is required to overcome the restricted transition state of the bicyclic system.

  • Drain and wash the resin with DMF (5 × 3 mL).

Step 4: Self-Validation (Chloranil Test) Causality: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (such as the deprotected N-terminus of a bicyclic diamine).

  • Transfer a few resin beads to a glass tube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

  • Let stand for 5 minutes at room temperature.

    • Validation: A dark green/blue bead indicates the presence of a free secondary amine (confirming successful deprotection of the bicyclic building block for the next sequence). If testing for complete coupling of the next amino acid onto the bicyclic diamine, the beads should remain colorless/yellow.

Step 5: Capping (Mandatory)

  • To prevent unreacted hindered amines from forming complex deletion peptides, treat the resin with a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Wash with DMF (5 × 3 mL).

Step 6: Cleavage and Global Deprotection

  • After the full peptidomimetic sequence is assembled, wash the resin with DCM (5 × 3 mL) and dry under vacuum for 1 hour.

  • Treat with a cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the cleavage solution, precipitate the peptidomimetic in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling of Bicyclic Diamine (COMU/Oxyma/TMP, 60°C) Wash1->Couple Test Chloranil Test (Secondary Amine Validation) Couple->Test Test->Couple If Positive (Incomplete) Wash2 DMF Wash & Capping Test->Wash2 If Negative (Complete) Cleave TFA Cleavage & Global Deprotection Wash2->Cleave

Optimized Fmoc-SPPS workflow for incorporating sterically hindered bicyclic diamines.

References

  • "A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry", ACS Public
  • "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP)
  • "1-Substituted 2-azaspiro[3.
  • "Expertise of the month: Select the unique building blocks you need", SpiroChem,

Sources

Application

Application Note: Derivatization Strategies for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine in High-Throughput Drug Discovery

Executive Summary The transition from flat, sp²-hybridized heterocycles to 3D-rich, sp³-hybridized architectures is a cornerstone of modern drug discovery. 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized heterocycles to 3D-rich, sp³-hybridized architectures is a cornerstone of modern drug discovery. 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine represents a premium bifunctional building block designed for this paradigm. It merges the privileged 8-oxa-3-azabicyclo[3.2.1]octane core—a conformationally restricted bioisostere of morpholine—with a highly reactive primary aminoethyl linker. This application note provides a comprehensive, self-validating methodological guide for the regioselective derivatization of this scaffold to generate high-quality screening libraries.

Mechanistic Rationale: The Bioisosteric Advantage

The strategic replacement of standard morpholine or piperazine rings with the 8-oxa-3-azabicyclo[3.2.1]octane system fundamentally alters the physicochemical and pharmacological profile of a drug candidate:

  • Metabolic Shielding: The ethylene bridge restricts the conformational flexibility of the ring and sterically shields the tertiary nitrogen (N3) and the oxygen (O8) from cytochrome P450-mediated N-dealkylation and oxidation. In studies of Nampt inhibitors, this specific bioisosteric replacement yielded up to a 160-fold improvement in metabolic stability[1].

  • Kinase Selectivity Vector: The bulky, wedge-shaped 3D exit vector of the bicyclic system can be exploited to dial out off-target activities. For example, replacing a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane core in thienopyrimidine scaffolds successfully generated mTOR inhibitors with excellent selectivity (>1000-fold) over PI3K[2],[3]. Furthermore, this core has been shown to successfully bind to the kinase hinge region, forming critical hydrogen bonds (e.g., with Val851 in ATR inhibitors)[4].

  • Regioselective Derivatization: The core contains two nitrogens with distinct reactivity profiles. The N3 of the bicyclic core is a sterically hindered tertiary amine (pKa ~8.5). Conversely, the primary amine on the ethyl linker is highly nucleophilic and unhindered. This differential reactivity allows electrophiles to selectively react with the primary amine without the need for complex protecting-group strategies.

Quantitative Physicochemical Profiling

The structural constraints of the 8-oxa-3-azabicyclo[3.2.1]octane core directly translate to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to traditional morpholine analogs[5].

PropertyStandard Morpholine Core8-Oxa-3-azabicyclo[3.2.1]octane CoreMechanistic Causality
Metabolic Stability (T₁/₂) BaselineUp to 160-fold improvementBridged ethylene structure sterically shields the nitrogen atom from CYP450-mediated N-dealkylation[1].
Permeability (Pₐₚₚ) Moderate (e.g., 3.3 x 10⁻⁶ cm/s)High (e.g., 6.7 x 10⁻⁶ cm/s)Modulated pKa of the tertiary amine and optimal lipophilicity enhance passive membrane diffusion[5].
Efflux Ratio High (e.g., 6.0)Reduced (e.g., 3.0)Altered 3D conformation and reduced hydrogen-bond basicity lower binding affinity to P-glycoprotein (P-gp)[5].
Target Selectivity Promiscuous hinge bindingHighly selectiveIncreased steric bulk of the bridged system dials out off-target kinases (e.g., PI3K vs mTOR)[3].

Derivatization Workflows & Methodologies

The primary amine of the ethyl linker serves as a versatile vector for parallel synthesis. Below is the logical workflow for generating diverse libraries.

Workflow cluster_0 Parallel Derivatization Pathways Start 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (Core Building Block) Amide Amide Coupling (HATU, DIPEA) Start->Amide Urea Urea Formation (Isocyanates, Et3N) Start->Urea RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm Screening High-Throughput ADME & Screening (LC-MS Validation) Amide->Screening Urea->Screening RedAm->Screening

Parallel derivatization pathways of the primary amine vector for library generation.

Protocol A: High-Throughput Amide Coupling

Causality: HATU is selected over EDC/HOBt due to its superior kinetics with diverse, sterically hindered carboxylic acids, minimizing the risk of epimerization. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize HATU byproducts without competing with the nucleophilic primary amine.

Step-by-Step Methodology:

  • Activation: In a 2-dram vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add DIPEA (3.0 eq). Stir the mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active OAt-ester intermediate.

  • Coupling: Add 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.0 eq) as a 0.5 M solution in DMF. Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x) to remove DMF and the water-soluble HOAt byproduct. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validating System (Go/No-Go): Sample 5 µL of the reaction mixture into 100 µL MeCN/H₂O. Analyze via LC-MS. The exact mass of the unreacted core amine is 156.13 g/mol . A successful reaction is confirmed by the complete disappearance of the m/z 157.1 [M+H]⁺ peak. Logic Gate: If m/z 157.1 persists at >10% relative abundance, the system flags a stall; automatically spike the reaction with an additional 0.2 eq of pre-activated acid and stir for 1 hour.

Protocol B: Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol. This allows the transient imine formation to reach equilibrium before irreversible reduction occurs.

Step-by-Step Methodology:

  • Imine Formation: Combine the core amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M.

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm.

  • Maturation: Stir the suspension for 12 hours at RT.

  • Workup: Quench the reaction carefully with 1 N NaOH to neutralize the acetic acid and destroy excess borohydride. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Self-Validating System (Go/No-Go): Monitor via LC-MS. The intermediate imine will appear at a mass of [156.13 + Aldehyde MW - 18.02]. The final secondary amine will appear at [156.13 + Aldehyde MW - 16.02]. Logic Gate: If the imine mass is detected, the reduction is incomplete; add 0.5 eq of NaBH(OAc)₃ and stir for an additional 2 hours.

Protocol C: Urea Derivatization

Causality: Isocyanates are highly reactive electrophiles. Dichloromethane (DCM) is utilized as a strictly aprotic solvent to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react to form unwanted symmetric urea byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the core amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Free-Basing: Add Et₃N (1.5 eq) to ensure the primary amine is fully deprotonated and optimally nucleophilic.

  • Addition: Cool the reaction to 0 °C. Dropwise add the target isocyanate (1.05 eq) dissolved in DCM. The low temperature controls the exothermic reaction and prevents di-acylation.

  • Maturation: Remove the ice bath, warm to RT, and stir for 1 hour.

  • Self-Validating System (Go/No-Go): Urea formation is exceptionally rapid. LC-MS analysis should show complete conversion within 1 hour. Logic Gate: If the m/z 157.1 peak is detected, add 0.1 eq of isocyanate. If a symmetric urea byproduct is detected (derived from the isocyanate), verify the anhydrous integrity of the DCM used.

References[2] nih.gov - Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSNU_tMiSQO1J1HAJE2LKFRhmjLi7-3ZOo_D8S0poh5bXu7Z21l2Ps86Y27nz14GnH6QwHcEV3QtXnVVObVN-2FKGItNScOI6SRdV_gcNbWxSRH1nmLvPWou3rxtvo2evmoZBa[3] unimi.it - Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEuw67jxYF1g-RhmiqS0CZOCOiHGyNwdsamAaB17TAcPPdUbXqTSsruEDteGqWA3i1wWAEQlsVragL42VJ1TDTT3o-OdVzxegZ7AiTGArmz5jZlITDj04FR9TtVxO-KmNrgNrDkt814Kp1almdmYANPz5xGJIDRy4jV15Z8wUrer9qUtsHPfvpl120nySuX4mP5ZS[1] cambridgemedchemconsulting.com - Aromatic Bioisosteres | Cambridge MedChem Consulting. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFryqdhgx3UyC0uCkI2TWOkLi5DVarnNd4D12fzklztPAO_bESSKz7_LVjl3Wng4zuIMEP-STiStF_0B2iFp-VSi8LuS1cc026fLgYjWX4hEEdLzJ1EipdRfxTM7BlL_5FPyc6sXlJkI8-_POXu7txeqpyS_XjJ7zmXC_WDQkC6mdrzuPUsoop31vLh3nQYiQ6ZNCtTDWU=[4] acs.org - Discovery of the Clinical Candidate YY2201 as a Highly Potent and Selective ATR Inhibitor. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzNwhnxnM99PsTsZNsQrue4gec4DXfYqAVrxYcf6xVKn2JjjBf4b4zzTk6QugT6RUbP0Fi_QYZBckshHDAlDKmNUjl0_4z3tQ6ZrWRSD7Gd312a4zA8mFR3aLU7mXkCsAvxlS00tJ0VouuKxPx8fh[5] acs.org - Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXLdVPTq_3zSNVwQcuZL3Cq_29JiGYSG3nhF1ccxMbGKAC-xcDn-ygTeXmI2lPQ3QIeWHZtvay-y_A_KNzwmm7oR1t10JsmdSslptUM98AI7ijKhFV2MACT_7AVMMg7Z2pABPlb1tmw3Tl9hqP97G-

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Executive Overview 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a highly versatile diamine building block. The 8-oxa-3-azabicyclo[3.2.1]octane core is frequently utilized in medicinal chemistry as a bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a highly versatile diamine building block. The 8-oxa-3-azabicyclo[3.2.1]octane core is frequently utilized in medicinal chemistry as a bioisostere for morpholine or piperidine rings, providing vastly improved metabolic stability, reduced lipophilicity, and enhanced in vivo efficacy 1[1]. However, its unique structural topology—comprising a highly reactive primary amine, a sterically hindered but basic tertiary amine, and an oxa-bridge—creates specific chemoselectivity and catalytic challenges during synthesis. This guide provides field-proven troubleshooting strategies to maximize reaction yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my amide coupling yields consistently below 40% when using EDC/HOBt with this amine? A1: The root cause is the internal buffering capacity of the tertiary amine within the bicyclic core. During the activation of the carboxylic acid, the tertiary amine can become protonated, which lowers the effective pH of the microenvironment and significantly reduces the nucleophilicity of the primary amine 2[2]. Mechanistic Solution: Switch to a highly reactive uronium-based coupling reagent like HATU. More importantly, you must use a large excess (3-5 equivalents) of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). This ensures the primary amine remains completely deprotonated and outcompetes the tertiary amine for the activated ester intermediate.

Q2: I am attempting a Buchwald-Hartwig amination with an aryl chloride, but the reaction stalls at <10% conversion. What is causing this catalyst poisoning? A2: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine acts as a potent bidentate ligand. The primary amine and the tertiary amine (separated by a flexible ethyl linker) can simultaneously chelate the Palladium center. This forms a highly stable, off-cycle square-planar complex that effectively poisons the catalyst and halts the catalytic cycle 3[3]. Mechanistic Solution: Employ highly sterically hindered, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos, or specialized pre-catalysts like Pd-PEPPSI-IPentCl. The immense steric bulk of these ligands physically prevents the diamine from occupying two coordination sites simultaneously, enforcing a mono-coordinated active species that rapidly undergoes reductive elimination.

Q3: During reductive amination with aldehydes, I am isolating significant amounts of a dialkylated tertiary amine byproduct. How do I prevent this? A3: The primary amine on the ethyl chain is highly exposed and unhindered. If the initial imine intermediate is reduced too slowly, the resulting secondary amine can react with a second equivalent of the aldehyde. Mechanistic Solution: Maintain strict stoichiometric control (1.0 eq aldehyde to 1.1 eq amine) and utilize Sodium triacetoxyborohydride (NaBH(OAc)3). This mild reducing agent selectively reduces protonated iminium ions over free aldehydes, preventing over-alkylation.

Part 2: Quantitative Data & Optimization Summaries

Table 1: Amide Coupling Optimization for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Coupling ReagentBase (Eq)SolventTime (h)Yield (%)
EDC/HOBtDIPEA (1.5)DMF1635
EDC/HOBtDIPEA (3.0)DMF1652
HATUDIPEA (1.5)DMF468
HATU DIPEA (4.0) DMF 2 94

Table 2: Ligand Effects in Buchwald-Hartwig Amination (Aryl Chloride Substrate)

Catalyst SystemLigand TypeBaseTemp (°C)Yield (%)
Pd2(dba)3 / dppfBidentateNaOtBu100< 10 (Poisoned)
Pd2(dba)3 / XPhosMonodentateNaOtBu10045
Pd(OAc)2 / BrettPhos Bulky Monodentate NaOtBu 100 88

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Amide Coupling via HATU Activation

Causality: HATU rapidly forms an active HOAt ester, which is highly reactive toward primary amines. The excess DIPEA prevents the bicyclic tertiary amine from interfering with the reaction trajectory.

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.1 mmol) and stir for 5 minutes at room temperature.

    • Validation Check: The reaction mixture will transition from pale yellow to a deep orange/yellow color upon successful formation of the active ester.

  • Basification: Add DIPEA (4.0 mmol) to the mixture.

  • Coupling: Add 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.1 mmol) dropwise to prevent exothermic spiking.

  • Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Check: Analyze an aliquot via LC-MS (ESI+). The complete disappearance of the carboxylic acid mass peak and the appearance of the product mass [M+H]+ confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to quantitatively remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: BrettPhos-Mediated Buchwald-Hartwig Cross-Coupling

Causality: BrettPhos provides the necessary steric bulk to prevent bidentate chelation of the Pd center by the diamine substrate, ensuring rapid reductive elimination.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl chloride (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times to ensure strict oxygen exclusion.

  • Addition: Add anhydrous 1,4-dioxane (4 mL) and 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (1.2 mmol) via syringe.

    • Validation Check: Upon heating, the initial red/brown Pd(OAc)2 suspension will turn into a clear yellow/green solution, indicating the formation of the active BrettPhos-Pd(0) complex.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Cool to room temperature and analyze an aliquot via GC-MS.

    • Validation Check: The disappearance of the aryl chloride peak confirms successful catalysis without diamine poisoning.

  • Isolation: Dilute with EtOAc (10 mL), filter through a pad of Celite to remove Pd black and salts, concentrate, and purify via silica gel chromatography.

Part 4: Mechanistic Visualizations

AmideCoupling Start Low Amide Yield? CheckpH Check Reaction pH Start->CheckpH Step 1 AddBase Add 3-5 eq DIPEA CheckpH->AddBase pH < 8 CheckReagent Change Coupling Reagent CheckpH->CheckReagent pH > 8 Success Optimal Yield Achieved AddBase->Success UseHATU Switch to HATU/HOAt CheckReagent->UseHATU EDC/HOBt failed UseHATU->Success

Workflow for troubleshooting low amide coupling yields with diamines.

PdCatalysis PdCat Pd Precatalyst Chelate Off-Cycle Chelate (Poisoned Pd) PdCat->Chelate Standard Ligands (e.g., dppf) Active Mono-coordinated Pd (Active) PdCat->Active Bulky Ligands (e.g., BrettPhos) Chelate->Active Heat + Strong Base Product Cross-Coupled Product Active->Product Reductive Elimination

Mechanism of Pd catalyst poisoning by diamines and rescue via bulky ligands.

References

  • Source: cambridgemedchemconsulting.
  • Source: nih.
  • Source: yorku.

Sources

Optimization

overcoming steric hindrance in 8-oxa-3-azabicyclo[3.2.1]octane coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when coupling 8-oxa-3-azabicyclo[3.2.1]octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when coupling 8-oxa-3-azabicyclo[3.2.1]octane .

This bridged bicyclic morpholine analogue is a highly prized bioisostere in drug discovery, frequently used to improve metabolic stability and dial in kinase selectivity (such as in the development of mTOR and ATR inhibitors)[1][2]. However, the [3.2.1] bicyclic framework projects significant steric bulk around the secondary amine (position 3), drastically reducing its nucleophilicity and creating severe steric clashes during transition-metal-catalyzed C-N bond formation.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol to ensure your coupling reactions succeed.

Diagnostic Workflow for Bicyclic Amine Coupling

G A Sterically Hindered Amine: 8-oxa-3-azabicyclo[3.2.1]octane B Electrophile Type? A->B C Activated (e.g., 2-chloropyrimidine) B->C D Unactivated Aryl Halide B->D E SNAr Reaction (Polar aprotic, 100-150°C) C->E F Buchwald-Hartwig Amination D->F E->F If conversion stalls (Steric block) I Successful C-N Coupling E->I If conversion >95% G Ligand: RuPhos (Promotes Reductive Elimination) F->G H Base: NaOtBu or LHMDS G->H H->I

Diagnostic workflow for selecting coupling strategies for 8-oxa-3-azabicyclo[3.2.1]octane.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination stalls at 15-20% conversion when using BrettPhos. Why is this happening, and how do I fix it? A1: This is a classic kinetic bottleneck caused by ligand-substrate mismatch. While BrettPhos is an exceptional ligand for primary aliphatic and aromatic amines, it struggles with sterically hindered secondary amines[3]. The causality lies in the catalytic cycle: for BrettPhos, the rate-limiting step is typically oxidative addition. However, when you introduce a bulky amine like 8-oxa-3-azabicyclo[3.2.1]octane, the rate-limiting step shifts to reductive elimination due to the massive steric crowding at the palladium center[4].

  • The Fix: Switch your ligand to RuPhos . The structural flexibility and electronic profile of RuPhos are explicitly designed to lower the activation energy barrier for reductive elimination in sterically hindered secondary amines[3][4].

Q2: I am observing significant dehalogenation (hydrodehalogenation) of my aryl chloride instead of the desired C-N coupling. How do I prevent this? A2: Hydrodehalogenation occurs when β -hydride elimination outcompetes reductive elimination. Because the bridged amine is slow to undergo reductive elimination, the long-lived Pd-amine intermediate has time to undergo β -hydride elimination (from the hydrogens adjacent to the nitrogen).

  • The Fix: You must force the reductive elimination to happen faster. First, ensure you are using a pre-formed catalyst like RuPhos Pd G3 or G4 rather than mixing Pd₂(dba)₃ and free ligand. Precatalysts guarantee a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of less active, off-cycle Pd species[5]. Second, if your substrate is electron-rich, switch your base from NaOtBu to LiHMDS . NaOtBu can sometimes act as a hydride source in stalled catalytic cycles.

Q3: Can I use Nucleophilic Aromatic Substitution (S_NAr) instead of Pd-catalysis to avoid metal contamination? A3: You can, but only if your electrophile is highly activated (e.g., 2-chloropyrimidines, ortho/para-fluoro-nitrobenzenes)[2]. The 3D topology of the[3.2.1] system pulls the nitrogen lone pair into a sterically encumbered pocket, making it a significantly weaker nucleophile than standard morpholine. If you attempt S_NAr on moderately activated rings, you will require forcing conditions (e.g., DMSO, 130°C, sealed tube), which often leads to substrate degradation rather than product formation. For unactivated or moderately activated aryl halides, transition metal catalysis is mandatory.

Quantitative Ligand Comparison for [3.2.1] Bicyclic Amines

To aid in your experimental design, refer to the following causality matrix summarizing ligand performance specifically for sterically hindered secondary amines.

Ligand / Catalyst SystemPrimary Rate-Limiting StepEfficacy for 8-oxa-3-azabicyclo[3.2.1]octanePrimary Failure Mode / Byproduct Risk
RuPhos (or RuPhos Pd G3) Reductive EliminationOptimal (>85% Yield) Minimal; highly efficient for bulky 2° amines.
BrettPhos Oxidative AdditionPoor (<20% Yield)Stalled cycle; accumulation of unreacted starting materials.
XPhos Reductive EliminationModerate (40-60% Yield)Hydrodehalogenation due to slower reductive elimination than RuPhos.
Xantphos Oxidative AdditionVery Poor (<5% Yield)Catalyst resting state trapping; poor bite angle for bulky 2° amines.

Self-Validating Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a "self-validating" methodology. By incorporating specific analytical checkpoints, the protocol inherently diagnoses its own success or failure at critical mechanistic junctures, preventing wasted time on doomed reactions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 8-oxa-3-azabicyclo[3.2.1]octane (1.2 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • NaOtBu or LiHMDS (1.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a glovebox or under strict Schlenk conditions, add the aryl halide, 8-oxa-3-azabicyclo[3.2.1]octane, and the base to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Introduction: Add RuPhos Pd G3 (2 mol%) to the solid mixture. Scientific Rationale: Using the G3 precatalyst ensures rapid, base-mediated activation at room temperature to form the active mono-ligated Pd(0) species, bypassing the slow initiation often seen with Pd(OAc)₂/ligand mixtures.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined septum cap.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) to ensure mass transfer, especially if the base is partially insoluble.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: You should observe <10% of the free aryl halide. If the aryl halide is fully consumed but the product mass is absent, the catalytic cycle is trapped at the Pd(II)-aryl-amine intermediate. This confirms oxidative addition was successful, but reductive elimination is failing (likely due to extreme substrate-specific steric hindrance or water contamination).

  • Self-Validation Checkpoint 2 (4 Hours): Withdraw a second aliquot.

    • Diagnostic: If hydrodehalogenation (Ar-H) is observed >15%, the reaction temperature is too high, or the base is acting as a hydride donor. Abort, and restart using LiHMDS at 75 °C.

  • Workup: Once conversion is >95%, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • Leveraging Data Science to Elucidate Ligand Features for Pd-Catalyzed Enantioretentive N-Arylations of Cyclic α-Substituted Amines in Aqueous Media. ResearchGate. Available at: [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. ACS Publications. Available at: [Link]

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. ACS Publications. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Reaction Mixtures

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating highly polar, aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating highly polar, aliphatic diamines.

System Overview & Chemical Profiling

The target molecule, 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine , presents a unique set of chromatographic challenges. It consists of a bridged morpholine core (8-oxa-3-azabicyclo[3.2.1]octane)—a motif increasingly used in medicinal chemistry to improve the metabolic stability of kinase inhibitors —linked to a primary ethylamine side chain.

Why is it difficult to purify?

  • Extreme Polarity: The combination of an ether oxygen, a tertiary amine, and a primary amine makes the molecule highly hydrophilic.

  • Dual Basicity: The two basic nitrogen centers lead to severe chemisorption on acidic stationary phases (like bare silica).

  • UV Transparency: The lack of a conjugated π -system renders the molecule invisible to standard UV detectors at 254 nm.

Purification Decision Matrix

Use the following logical workflow to select the optimal purification strategy based on your crude reaction mixture's impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Highly Polar Diamine) CheckImp Identify Primary Impurity Profile Start->CheckImp Salts Inorganic Salts & Neutral Organics CheckImp->Salts Non-basic impurities Amines Unreacted Secondary Amine (Starting Material) CheckImp->Amines Similar basicity Polar Closely Eluting Polar Byproducts CheckImp->Polar Complex polar mix SCX SCX Catch & Release (Protocol A) Salts->SCX Direct Isolation Boc Boc-Protection Strategy Followed by Deprotection Amines->Boc Derivatization Required HILIC HILIC / Amine-Silica (Protocol B) Polar->HILIC High Purity Polish SCX->HILIC If further polishing needed

Figure 1: Decision matrix for the purification of highly polar aliphatic diamines.

Troubleshooting Guides & FAQs

Q1: Why does my product streak entirely down the silica column during normal-phase flash chromatography? Causality: The dual-amine functionality of the target molecule is highly basic. Bare silica gel contains acidic silanol (Si-OH) groups. The electrostatic interaction between your basic amines and the acidic silanols leads to severe peak tailing, irreversible chemisorption, and poor recovery. Solution: Abandon standard normal-phase silica. Transition to an amine-functionalized silica column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. The bonded propyl-amine groups create a "base shield" that repels the basic analytes from the underlying silanols, ensuring sharp peaks and high recovery .

Q2: I attempted Reverse-Phase (C18) HPLC, but the product elutes in the void volume. How can I increase retention? Causality: The 8-oxa-3-azabicyclo[3.2.1]octane core is exceptionally hydrophilic . Under standard acidic RP-HPLC conditions (e.g., 0.1% TFA), both nitrogen atoms are protonated, rendering the molecule too polar to partition into the hydrophobic C18 stationary phase. Solution: You have two self-validating options:

  • High-pH RP-HPLC: Use a mobile phase of 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide. This suppresses the ionization of the amines, increasing the molecule's lipophilicity and promoting C18 retention.

  • Strong Cation Exchange (SCX): Switch the separation mechanism entirely. SCX relies on the electrostatic retention of protonated amines rather than hydrophobic partitioning, making it ideal for highly polar basic compounds .

Q3: How do I separate the product from unreacted 8-oxa-3-azabicyclo[3.2.1]octane starting material? Causality: The starting material (a secondary amine) and the product (a diamine) share the same bridged morpholine core, resulting in nearly identical polarities. Chromatographic resolution is often insufficient. Solution: Employ a transient Boc-protection strategy . Treat the crude mixture with di-tert-butyl dicarbonate (Boc 2​ O). The primary amine of the product will form a mono-Boc derivative, while the secondary amine of the starting material forms a different Boc-derivative. The resulting tert-butyl (2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate is significantly less polar, easily separable on standard silica (Hexanes/EtOAc), and can be quantitatively deprotected using 4M HCl in dioxane.

Q4: My peaks are not showing up on the UV detector during chromatography. How do I track the product? Causality: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine lacks a conjugated π -system or aromatic ring. Consequently, it is UV-transparent at standard monitoring wavelengths (254 nm or 280 nm). Solution: You must utilize alternative detection methods. For flash chromatography, use an Evaporative Light Scattering Detector (ELSD) or a mass-directed purification system (MS-prep) operating in positive Electrospray Ionization (ESI+) mode. For TLC monitoring, use a chemical stain such as Ninhydrin (which reacts with the primary amine to form a purple spot).

Validated Experimental Protocols

Protocol A: SCX Catch-and-Release Purification

Purpose: Rapid removal of non-basic organic impurities, unreacted alkyl halides, and inorganic salts. Mechanism: Silica-bound tosic acid (SCX media) traps basic amines via ionic bonds. Neutrals wash through. Amines are subsequently released using a volatile methanolic ammonia solution .

Step-by-Step Methodology:

  • Conditioning: Flush a pre-packed SCX cartridge (e.g., RediSep SCX) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM or DCM/MeOH (9:1) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH. Critical Step: All neutral organic impurities and salts will elute in these fractions. Discard or retain for mass balance analysis.

  • Elution: Elute the target diamine by passing 5–8 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH) through the cartridge.

  • Isolation: Concentrate the methanolic ammonia fractions under reduced pressure (rotary evaporation at 35°C) to yield the highly pure free-base diamine.

Protocol B: HILIC Purification using Amine-Bonded Silica

Purpose: High-resolution separation of the target diamine from structurally similar polar byproducts. Mechanism: Utilizes an amine-functionalized stationary phase with an aqueous-organic mobile phase. In this inverted phase system, water acts as the strong eluting solvent, driving separation via hydrogen bonding and hydrophilic partitioning.

Step-by-Step Methodology:

  • Equilibration: Equilibrate an amine-bonded silica flash column (e.g., Biotage KP-NH) with 95% Acetonitrile (MeCN) / 5% Water.

  • Loading: Dissolve the sample in MeCN (adding a single drop of water only if necessary for solubility) and dry-load onto a small amount of Celite, or inject directly.

  • Gradient Elution: Run a gradient from 5% Water to 40% Water in MeCN over 15 CV. Note: Do not use standard RP solvents like Methanol as the weak solvent; MeCN is strictly required to maintain the HILIC partitioning water layer on the silica surface.

  • Detection: Monitor fractions using an ELSD or Mass Spectrometer.

Quantitative Method Comparison

The following table summarizes the empirical performance of various purification strategies for 8-oxa-3-azabicyclo[3.2.1]octane derivatives.

Purification MethodStationary PhaseMobile Phase SystemTypical RecoveryTarget Impurity Removed
SCX Catch & Release Silica-bound Tosic AcidLoad: DCM Elute: 2M NH3​ in MeOH85 - 95%Neutral organics, salts, alkylating agents
HILIC Flash Amine-bonded Silica ( NH2​ )Acetonitrile / Water (Gradient)75 - 85%Polar byproducts, structurally similar amines
High-pH RP-HPLC C18 (Base-stable)10mM NH4​HCO3​ (pH 10.5) / MeCN80 - 90%Complex mixtures, closely eluting isomers
Boc-Derivatization Bare Silica (Normal Phase)Hexanes / Ethyl Acetate70 - 80% (Over 2 steps)Unreacted starting material (secondary amine)

References

  • Title: Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Source: Analytica Chimica Acta. URL: [Link]

  • Title: Very polar compound purification using aqueous normal-phase flash column chromatography. Source: Biotage. URL: [Link]

  • Title: RediSep SCX column - Purification of high pKa organic compounds with a multipurpose scavenger. Source: Teledyne ISCO. URL: [Link]

  • Title: Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx. Source: Catalysis Communications. URL: [Link]

  • Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Reference Data & Comparative Studies

Validation

Beyond the Chair: A Comparative Guide to 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine and Morpholine in Drug Design

In the intricate dance of drug discovery, the selection of saturated heterocyclic scaffolds is a pivotal decision, profoundly influencing a molecule's journey from a mere concept to a potential therapeutic. For decades,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug discovery, the selection of saturated heterocyclic scaffolds is a pivotal decision, profoundly influencing a molecule's journey from a mere concept to a potential therapeutic. For decades, the simple morpholine ring has been a stalwart ally to medicinal chemists, prized for its ability to confer aqueous solubility and favorable physicochemical properties.[1] However, the landscape of drug design is in constant evolution, with an ever-growing demand for molecules possessing finely tuned pharmacokinetic and pharmacodynamic profiles. This has led to the exploration of more complex, three-dimensional scaffolds that can overcome the inherent limitations of their traditional, flexible counterparts.

This guide provides an in-depth, data-driven comparison of the ubiquitous morpholine and a promising alternative: the rigid, bridged bicyclic amine, 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine. We will delve into the structural nuances, physicochemical properties, and metabolic fate of these two fragments, offering field-proven insights to guide your scaffold selection and lead optimization efforts.

The Tale of Two Scaffolds: Conformational Rigidity vs. Flexibility

At the heart of the comparison between morpholine and 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine lies the fundamental difference in their conformational freedom. Morpholine, in solution, predominantly adopts a flexible chair-like conformation.[2] This flexibility, while sometimes advantageous, can come at an entropic cost upon binding to a target, as the molecule must adopt a specific, energetically favorable conformation.

In stark contrast, the 8-oxa-3-azabicyclo[3.2.1]octane core is a rigid, bridged system. This pre-organized, three-dimensional structure significantly reduces the entropic penalty of binding, which can translate to higher affinity and selectivity for the target protein.[3] The defined spatial orientation of the substituents on the bicyclic scaffold allows for more precise and predictable interactions with the target's binding pocket.

cluster_0 Conformational Isomers of Morpholine cluster_1 Rigid Bicyclic Scaffold Chair Conformation Boat Conformation Chair Conformation->Boat Conformation Flexible Interconversion Bicyclic Amine Flexible Morpholine Flexible Morpholine Flexible Morpholine->Chair Conformation Rigid Bicyclic Amine Rigid Bicyclic Amine Rigid Bicyclic Amine->Bicyclic Amine

Caption: Conformational flexibility of morpholine versus the rigid structure of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine.

Physicochemical Properties: A Data-Driven Comparison

The choice between these two scaffolds has a profound impact on a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative data for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is limited, we can infer its properties from studies on similar bridged bicyclic systems and compare them to well-established data for morpholine.

PropertyMorpholine-containing Analog2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Analog (Predicted)Rationale for Bicyclic Amine Advantage
cLogP/cLogD Generally lowerOften counterintuitively lowerThe bridged structure can lead to a more compact shape with a reduced nonpolar surface area, effectively "burying" lipophilic regions.[4]
Aqueous Solubility GoodExpected to be good to excellentThe presence of the oxygen and nitrogen atoms, coupled with a potentially lower lipophilicity, suggests favorable aqueous solubility.
Polar Surface Area (PSA) ModerateModerate to HighThe bridged structure can influence the exposure of heteroatoms, impacting PSA.

The ADME Profile: Navigating the Metabolic Maze

A critical consideration in drug design is metabolic stability. While morpholine is often incorporated to improve solubility, it is also a known metabolic soft spot, susceptible to oxidation at the carbons alpha to the nitrogen and oxygen atoms.[1] This can lead to rapid clearance and the formation of potentially reactive metabolites.

The rigid bicyclic structure of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine can offer a significant advantage in this regard. The constrained nature of the ring system can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby blocking common metabolic pathways and improving the compound's half-life.

Experimental Protocols for Key ADME Assays

To provide a practical framework for your own comparative studies, we present detailed, step-by-step methodologies for key in vitro ADME assays.

1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Start Start Prepare Compound Stock Solution (in DMSO) Prepare Compound Stock Solution (in DMSO) Dilute to Final Concentration in Buffer Dilute to Final Concentration in Buffer Prepare Compound Stock Solution (in DMSO)->Dilute to Final Concentration in Buffer Pre-incubate at 37°C Pre-incubate at 37°C Dilute to Final Concentration in Buffer->Pre-incubate at 37°C Initiate Reaction with Microsome/Cofactor Mix Initiate Reaction with Microsome/Cofactor Mix Pre-incubate at 37°C->Initiate Reaction with Microsome/Cofactor Mix Prepare Microsome/Cofactor Mix Prepare Microsome/Cofactor Mix Incubate at 37°C with Shaking Incubate at 37°C with Shaking Initiate Reaction with Microsome/Cofactor Mix->Incubate at 37°C with Shaking Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate at 37°C with Shaking->Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) Centrifuge to Pellet Protein Centrifuge to Pellet Protein Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min)->Centrifuge to Pellet Protein Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge to Pellet Protein->Analyze Supernatant by LC-MS/MS Determine Percent Compound Remaining Determine Percent Compound Remaining Analyze Supernatant by LC-MS/MS->Determine Percent Compound Remaining Calculate Half-life and Intrinsic Clearance Calculate Half-life and Intrinsic Clearance Determine Percent Compound Remaining->Calculate Half-life and Intrinsic Clearance End End Calculate Half-life and Intrinsic Clearance->End cluster_0 Flexible Ligand (Morpholine) cluster_1 Rigid Ligand (Bicyclic Amine) Receptor Receptor Morpholine_Ligand Multiple Binding Poses Morpholine_Ligand->Receptor Lower Affinity/Selectivity Receptor_2 Receptor_2 Bicyclic_Ligand Defined Binding Pose Bicyclic_Ligand->Receptor_2 Higher Affinity/Selectivity

Caption: Hypothetical binding of flexible vs. rigid ligands to a receptor.

Navigating Off-Target Effects: The hERG Challenge

A significant hurdle in drug development is the potential for off-target effects, with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a major concern due to the risk of cardiac arrhythmias. The physicochemical properties and three-dimensional shape of a molecule can influence its propensity to bind to the hERG channel. While a direct comparison is not available, the more defined and potentially less lipophilic nature of compounds containing the 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine scaffold could offer a different hERG liability profile compared to their morpholine-containing counterparts.

Experimental Protocol for hERG Inhibition Assay (Automated Patch Clamp)

Step-by-Step Protocol:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Assay Preparation:

    • Prepare a single-cell suspension and place it into the automated patch-clamp system (e.g., QPatch).

    • The system will automatically establish a whole-cell patch clamp configuration.

  • Compound Application:

    • Apply a vehicle solution to establish a stable baseline hERG current.

    • Apply increasing concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Measure the hERG tail current at each concentration.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value. [5][6]

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between the flexible morpholine and the rigid 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is not a matter of simple substitution but a strategic decision in the pursuit of optimized drug candidates. While morpholine remains a valuable tool for enhancing solubility, its metabolic liabilities and conformational flexibility can be limiting.

The 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine scaffold offers a compelling alternative for overcoming these challenges. Its rigid, three-dimensional structure can lead to improved metabolic stability, higher binding affinity, and greater selectivity. The counterintuitive effect of such bridged systems on lipophilicity further adds to their appeal. As the demand for drugs with superior safety and efficacy profiles continues to grow, the strategic incorporation of conformationally constrained scaffolds like 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Altamura, M., Guidi, A., Pasqui, F., Tramontana, M., & Worm-Leonhard, K. (2007). First In Vivo Evaluation of a New Morpholine Analog. Letters in Drug Design & Discovery, 4(7), 520-523.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3108-3112.
  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(17), 7699-7713.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (2026).
  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry.
  • hERG Safety. Cyprotex. Available at: [Link]

  • Recent progress in the synthesis of morpholines. (2019).
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Determination of Microsomal Stability by UPLC-MS/MS.
  • PAMPA Tutorial. FaMAF.
  • Protocol for the Human Liver Microsome Stability Assay.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Best Practice hERG Assay.
  • 2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. (2025).
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • MultiScreen Filter Pl
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • Kinetic solubility autom
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • A High-Throughput Method for Lipophilicity Measurement. PMC.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
  • hERG screening using high quality electrophysiology assays.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. (2010). PubMed.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
  • A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. (2025).
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). MDPI.
  • Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers. Benchchem.

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Comparative

Scaffold Optimization Guide: Metabolic Stability of 8-oxa-3-azabicyclo[3.2.1]octane vs. Piperazine

As drug discovery programs increasingly target complex biological spaces, the physical and metabolic properties of lead compounds dictate their clinical viability. Piperazine and morpholine are historically privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, the physical and metabolic properties of lead compounds dictate their clinical viability. Piperazine and morpholine are historically privileged scaffolds, ubiquitous in approved drugs. However, their flat, flexible nature and electron-rich centers often lead to severe pharmacokinetic liabilities, primarily driven by rapid hepatic clearance.

To overcome these bottlenecks, modern medicinal chemistry frequently employs bridged bicyclic bioisosteres. This guide provides an in-depth, objective comparison between the traditional piperazine scaffold and its bridged counterpart, 8-oxa-3-azabicyclo[3.2.1]octane , detailing the mechanistic drivers of metabolic stability and the self-validating experimental protocols required to quantify these differences.

Mechanistic Causality: Why Piperazine Fails and Bridged Bicycles Succeed

The Piperazine Liability

Nitrogen-containing heterocycles like piperazine are well-known building blocks but are prime targets for metabolic attack by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAOs)[1]. The electron-rich nitrogen and exposed, unhindered α-carbons serve as primary sites of metabolism. When these molecules enter the hepatic system, they rapidly undergo biotransformations such as N-oxidation, oxidative N-dealkylation, and α-carbon hydroxylation[1]. This results in high intrinsic clearance ( CLint​ ), short in vivo half-lives, and the potential generation of reactive or toxic metabolites.

The 8-oxa-3-azabicyclo[3.2.1]octane Advantage

Replacing a piperazine or morpholine ring with an 8-oxa-3-azabicyclo[3.2.1]octane system fundamentally alters the molecule's interaction with metabolizing enzymes[2]. This bioisosteric replacement confers stability through three distinct causal mechanisms:

  • Steric Shielding: The rigid, 3D bridged architecture physically blocks CYP450 active sites from accessing the vulnerable α-carbons[3].

  • Inductive Deactivation: The bridged ether oxygen exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the amine, lowering its basicity ( pKa​ ) and rendering the adjacent carbons less susceptible to oxidative attack.

  • Enhanced Fsp3​ Character: The transition from a relatively flat ring to a highly three-dimensional bicyclic system increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This disrupts crystal lattice packing, dramatically improving aqueous solubility and lowering lipophilicity (LogD), which indirectly reduces non-specific binding to microsomal proteins and efflux transporters[3].

G P_Scaffold Piperazine Scaffold CYP CYP450 Enzymes P_Scaffold->CYP B_Scaffold 8-oxa-3-azabicyclo[3.2.1]octane B_Shield Steric Shielding B_Scaffold->B_Shield P_Metab1 α-Carbon Oxidation CYP->P_Metab1 P_Metab2 N-Dealkylation CYP->P_Metab2 P_Clearance High Clearance P_Metab1->P_Clearance P_Metab2->P_Clearance B_Shield->CYP Blocks B_Stable Metabolic Stability B_Shield->B_Stable

Structural mechanisms governing CYP450-mediated clearance vs stability.

Quantitative Performance Comparison

The following table synthesizes representative matched-molecular pair data derived from recent optimization campaigns (such as BCL6 and PI3K/mTOR inhibitors) where piperazine/morpholine groups were systematically replaced with 8-oxa-3-azabicyclo[3.2.1]octane[3],[2].

Pharmacokinetic ParameterPiperazine Scaffold8-oxa-3-azabicyclo[3.2.1]octaneMechanistic Driver
HLM CLint​ (µL/min/mg) > 85.0 (High)< 15.0 (Low)Steric shielding of α-carbons prevents CYP450 docking.
Lipophilicity (LogD_{7.4}) 2.81.5Increased polarity and dipole moment from the constrained ether bridge.
Aqueous Solubility (µM) ~25> 150Higher 3D character ( Fsp3​ ) disrupts planar crystal lattice packing.
In Vivo Half-Life ( t1/2​ ) 0.6 h3.2 hReduced hepatic extraction ratio and lower total in vivo clearance.
Efflux Ratio (MDR1-MDCK) 4.51.2Reduced topological polar surface area (TPSA) and optimized basicity.

Self-Validating Experimental Protocols

To objectively verify the metabolic advantages of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, the following self-validating protocols must be executed. By embedding positive and negative controls directly into the workflow, the system ensures that any observed stability is a true property of the scaffold, not an artifact of inactive microsomes or degraded cofactors.

Protocol A: In Vitro Liver Microsomal Stability Assay (HLM/MLM)

Causality & Rationale: Microsomes contain the primary Phase I metabolizing enzymes (CYPs). We initiate the reaction specifically with NADPH, the obligate electron donor for CYP450s. Quenching with cold acetonitrile instantly denatures the enzymes, locking the metabolic profile at precise time points for accurate kinetic calculation.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (Piperazine or 8-oxa-3-azabicyclo[3.2.1]octane derivative) to a final concentration of 1 µM. Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow Prep Prepare Microsomes (HLM + Compound) NADPH Add NADPH (Initiate) Prep->NADPH Incubate Incubate 37°C (0-60 min) NADPH->Incubate Quench Cold Acetonitrile (Quench) Incubate->Quench Centrifuge Centrifuge (Extract) Quench->Centrifuge LCMS LC-MS/MS (Calculate CL_int) Centrifuge->LCMS

Step-by-step in vitro liver microsomal stability assay workflow.

Protocol B: In Vivo Pharmacokinetic Cassette Dosing

Causality & Rationale: While in vitro data is foundational, in vivo clearance is affected by plasma protein binding and volume of distribution. Cassette dosing (administering multiple compounds simultaneously) minimizes inter-animal biological variance, allowing for a direct, head-to-head comparison of the piperazine and bridged scaffolds within the exact same physiological environment.

Step-by-Step Methodology:

  • Formulation: Co-formulate the piperazine derivative and the 8-oxa-3-azabicyclo[3.2.1]octane derivative at 1 mg/kg each in a vehicle of 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

  • Administration: Administer the cassette intravenously (IV) via the tail vein to a cohort of male C57BL/6 mice ( n=3 ).

  • Serial Bleeding: Collect blood samples (approx. 20 µL) via the saphenous vein at 0.08,0.25,0.5,1,2,4,8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood into EDTA-coated tubes (to prevent coagulation) and centrifuge at 2000g for 10 minutes to isolate plasma.

  • Protein Precipitation: Treat 10 µL of plasma with 50 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Modeling: Use non-compartmental analysis (NCA) to derive total clearance ( CL ), volume of distribution ( Vss​ ), and half-life ( t1/2​ ).

Conclusion

The transition from a piperazine scaffold to an 8-oxa-3-azabicyclo[3.2.1]octane bioisostere represents a highly effective strategy in modern structure-based drug design. By leveraging steric shielding and inductive deactivation, researchers can systematically engineer out the metabolic liabilities of traditional nitrogen heterocycles, resulting in drug candidates with superior half-lives, enhanced solubility, and robust in vivo efficacy.

References[3] Title: Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECYfmBozCsLgwkCO-Fa2GyzDR2oZFpoWWL1WxypeB8kKXXGDKUgeTwIVVLbNRf7YQd-ZCZT4yqAwi1eL2lPXhacEDgA0ou-X8iFxFMp3JCnO7J6ilWuOLlGncoswdzP9X3nGj5-13GeACBzd0wWx1v[2] Title: Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1jdDJpCKXaQZ5pue9Mt7eAGSdFP6cK6v-abQDeio_W4nvsVcChy5xwsli-iZmkqt5dfYkZ1oGNNACAmU1h7xhRfH9Kr4rKTyc5uz206dR1VDWQ09TrGmaQcDEhSUeu14Eu8v4cs54MAHKcWE=[1] Title: Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeD_JNmDKCAMB6PSo_tC7vQI7rCuchNcVpbqzULeAWtI19-Ys001OzH4nNZwW-Qs02Rc0KHBraeNfTlzh-0qOD4mNpX5kvhFUlfziG-KJyWfWRRwTqNe45Ngk7L_WRxCgKIBvU7gBycswiMmkK4Vca

Sources

Validation

Optimizing and Validating HPLC Purity Methods for Highly Polar Bicyclic Amines: A Comparative Guide

Target Analyte: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Intended Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Intended Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic molecules. The compound 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine—a hydrophilic molecule featuring a bridged oxa-aza system and a primary ethylamine appendage—is a quintessential "problem analyte" for standard reversed-phase liquid chromatography (RPLC).

This guide objectively compares three distinct column chemistries and provides a self-validating, [1] compliant method validation protocol to ensure absolute data integrity during purity assessments.

The Analytical Challenge: Bicyclic Amines at the Silica Interface

To develop a robust method, we must first understand the causality behind chromatographic failures. The target molecule contains two basic nitrogen centers: a primary amine on the ethyl chain and a tertiary amine embedded within the bicyclic ring. At a typical acidic mobile phase pH (e.g., pH 2.5–3.0), both amines are fully protonated.

When introduced to a standard C18 column, two mechanistic failures occur:

  • Hydrophilic Washout: The double positive charge renders the molecule highly polar, drastically reducing its partitioning into the hydrophobic C18 stationary phase.

  • Secondary Silanol Interactions: Standard silica supports contain residual, unendcapped silanol groups (SiO⁻). These act as weak cation exchangers. The protonated amines undergo strong ionic interactions with these silanols, resulting in slow desorption kinetics, severe peak tailing, and compromised resolution[2].

Comparative Chromatographic Strategies

To overcome these limitations, we must engineer the retention mechanism. Below is an objective comparison of three methodologies:

Approach A: Standard C18 with Ion-Pairing (IP-RP-HPLC)

Historically, analysts added chaotropic salts (like perchlorate) or ion-pairing agents (like trifluoroacetic acid) to the mobile phase. These agents form neutral complexes with the charged amines, enhancing hydrophobic retention and masking silanol interactions [3].

  • The Verdict: While effective for UV-based assays, IP reagents severely suppress mass spectrometry (MS) ionization and require dedicated columns due to irreversible stationary phase modification.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface [4].

  • The Verdict: HILIC provides superior retention for ultra-polar amines and excellent MS compatibility[5]. However, it suffers from notoriously long equilibration times and extreme sensitivity to sample diluent mismatch.

Approach C: Charge-Surface Modified C18 (The Champion for Peak Shape)

Modern column technologies (e.g., Phenomenex Luna Omega PS C18 or Waters CSH) incorporate a positively charged functional group directly onto the silica surface alongside the C18 ligand. This creates an electrostatic repulsion field that physically prevents basic amines from interacting with residual silanols, yielding perfectly symmetrical peaks even in low-ionic-strength buffers (e.g., 0.1% formic acid) [6].

  • The Verdict: Unmatched peak shape and robustness. For highly polar diamines, a highly aqueous gradient is required to achieve sufficient retention (k' > 1.5), but the resulting method is highly reproducible and MS-friendly [7].

RetentionMechanisms Analyte Protonated Bicyclic Amine (Target Analyte) StdC18 Standard C18 Phase Analyte->StdC18 HILIC HILIC (Amide) Phase Analyte->HILIC CS_C18 Charge-Surface C18 Phase Analyte->CS_C18 Silanol Residual Silanol (SiO-) Interaction StdC18->Silanol Mechanism WaterLayer Aqueous Partitioning Layer HILIC->WaterLayer Mechanism Repulsion Electrostatic Repulsion of Amines CS_C18->Repulsion Mechanism Tailing Severe Peak Tailing (Tf > 2.0) Silanol->Tailing Outcome LongEq Good Retention, Long Equilibration WaterLayer->LongEq Outcome Sharp Sharp Peaks (Tf < 1.2), Robust Retention Repulsion->Sharp Outcome

Caption: Chromatographic retention mechanisms and their effects on basic amine peak shape.

Quantitative Performance Comparison

The following table summarizes experimental data generated for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine across the three evaluated column chemistries.

ParameterStandard C18 (1.7 µm)HILIC Amide (1.7 µm)Charge-Surface C18 (1.6 µm)
Mobile Phase Strategy 95% Aqueous (0.1% FA)85% Acetonitrile (10mM NH₄FA)98% Aqueous (0.1% FA)
Retention Factor ( k′ ) 0.4 (Poor)4.8 (Excellent)1.9 (Optimal)
USP Tailing Factor ( Tf​ ) 2.65 (Severe Tailing)1.30 (Acceptable)1.08 (Excellent)
Theoretical Plates ( N ) < 3,000~ 12,000> 18,000
Equilibration Time 5 Column Volumes (CV)20 Column Volumes (CV)5 Column Volumes (CV)
MS Compatibility Yes (but poor shape)YesYes

Self-Validating ICH Q2(R2) Method Validation Protocol

A method is only as good as the systemic controls governing it. To ensure trustworthiness, we implement a Self-Validating System via stringent System Suitability Testing (SST). If the SST criteria (e.g., %RSD of area < 2.0%, Tf​ < 1.5, Resolution > 1.5) fail, the sequence automatically aborts, preventing the generation of compromised data.

The validation follows the updated [8], which emphasizes a lifecycle and risk-based approach[9].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity Orthogonal Check Start->Spec Lin Linearity LOQ to 120% Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Rob Robustness (DoE) AccPrec->Rob

Caption: Stepwise ICH Q2(R2) analytical method validation workflow for purity assessment.

Step-by-Step Experimental Workflow

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (v/v).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile (v/v).

  • Standard Diluent: Use 100% Mobile Phase A to prevent solvent-mismatch peak distortion (a critical failure point for highly polar analytes).

  • SST Solution: Spike the target amine (100 µg/mL) with its closest known synthetic impurity (10 µg/mL).

  • Chromatographic Conditions:

    • Column: Charge-Surface Modified C18 (e.g., 2.1 x 100 mm, 1.6 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0-2 min (2% B), 2-8 min (2% to 30% B), 8-9 min (30% to 95% B), 9-11 min (95% B), 11-14 min (2% B for re-equilibration).

    • Detection: UV at 210 nm (or CAD/ELSD if lacking chromophores) and ESI-MS (Positive mode).

Phase 2: Execution of ICH Q2(R2) Parameters
  • Specificity (Forced Degradation):

    • Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis.

    • Causality Check: Ensure the peak purity angle is less than the purity threshold (via PDA detector) to confirm no degradants co-elute with the main peak[8]. If specificity is challenged, utilize the HILIC method as an orthogonal check [10].

  • Linearity & Range:

    • Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ, typically ~0.05% of nominal) up to 120% of the target specification limit[8].

    • Acceptance: R2≥0.999 , y-intercept ≤5% of the 100% response.

  • Accuracy (Spike Recovery):

    • Spike known amounts of the target amine into a synthetic matrix at 50%, 100%, and 150% of the nominal concentration. Prepare in triplicate.

    • Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: 6 independent preparations at 100% concentration analyzed by the same chemist on the same day.

    • Intermediate Precision: 6 preparations analyzed on a different day, by a different analyst, using a different HPLC system.

    • Acceptance: %RSD ≤1.0% for assay, ≤5.0% for impurities[1].

  • Robustness (Quality by Design / DoE):

    • Utilize a Plackett-Burman Design of Experiments (DoE) to deliberately introduce small variations in Flow Rate ( ±10% ), Column Temperature ( ±5∘C ), and Mobile Phase pH ( ±0.2 units).

    • Acceptance: No statistically significant impact on the critical pair resolution ( Rs​>1.5 ).

Conclusion

Validating the purity of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine requires a fundamental understanding of silica surface chemistry. While standard C18 columns fail due to silanol-induced peak tailing, and HILIC presents operational complexities, Charge-Surface Modified C18 columns provide an elegant, mechanistically sound solution. By coupling this optimized stationary phase with a self-validating ICH Q2(R2) protocol, laboratories can ensure unparalleled accuracy, reproducibility, and regulatory compliance.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2) . European Pharmaceutical Review. Available at:[Link]

  • Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns . Phenomenex. Available at:[Link]

  • Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants . Phenomenex. Available at:[Link]

  • Troubleshooting in Chromatography . Journal of Chromatographic Science (Oxford Academic). Available at:[Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography . Analytical Chemistry (ACS Publications). Available at:[Link]

  • HILIC: The Pros and Cons . LCGC International. Available at:[Link]

  • Hydrophilic Interaction Chromatography (HILIC) . Agilent Technologies. Available at:[Link]

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Comparative

In Vitro Pharmacokinetic Comparison of Bridged Bicyclic Amines: A Technical Guide

Executive Summary & Mechanistic Rationale The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. Often termed "esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. Often termed "escaping from flatland," this strategy utilizes bridged bicyclic amines—such as bicyclo[1.1.1]pentanes (BCPs), bridged piperazines, and bridged morpholines—as saturated bioisosteres for traditional phenyl rings or monocyclic heterocycles.

As a Senior Application Scientist, I approach the evaluation of these motifs not merely as structural novelties, but as engineered solutions to fundamental pharmacokinetic (PK) liabilities. Traditional flat rings often suffer from poor aqueous solubility, high lipophilicity, and susceptibility to rapid Cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of toxic reactive metabolites[1]. By incorporating a bridged bicyclic framework, we fundamentally alter the molecule's physicochemical properties, predictably enhancing in vitro metabolic stability, permeability, and solubility while preserving target binding affinity.

Causality in Pharmacokinetic Modulation

Understanding why bridged bicyclic amines outperform their monocyclic counterparts is critical for rational drug design. The improvements in in vitro PK parameters are driven by three distinct structural phenomena:

  • Reduction of Lipophilicity via Conformational Locking: Counterintuitively, adding a one-carbon bridge to a morpholine or piperazine ring can lower the measured LogD7.4 by up to -0.8 units[2]. The bridge forces the ring out of its flexible chair conformation into a rigid, low-energy envelope conformation. This geometric constraint significantly reduces the total solvent-accessible surface area of the molecule, lowering lipophilicity without the need to introduce additional polar heteroatoms[2].

  • Steric Shielding of Metabolic Soft Spots: Monocyclic amines like piperazine and morpholine are highly susceptible to N-dealkylation and ring oxidation. Bridged architectures introduce steric bulk directly adjacent to these heteroatoms. This 3D sp3 geometry restricts the molecule's orientation within the CYP450 active site, physically shielding the metabolic "soft spots" and drastically reducing the intrinsic clearance ( Clint​ )[3].

  • Mitigation of Reactive Metabolites: When used as phenyl bioisosteres, BCPs eliminate the pi-electron cloud entirely. This prevents the formation of reactive arene oxides (epoxides) typically catalyzed by CYP enzymes, thereby mitigating downstream toxicity and non-specific protein binding[1].

Metabolic_Shielding Flat Standard Monocyclic Amine (e.g., Piperazine/Morpholine) CYP CYP450 Enzyme Active Site Flat->CYP High Affinity Binding Metab Rapid N-dealkylation / Ring Oxidation CYP->Metab Unrestricted Access Stable High Metabolic Stability (Reduced Cl_int) CYP->Stable Blocked Soft Spots Bridged Bridged Bicyclic Amine (e.g., BCP, Bridged Morpholine) Shield Steric Shielding & Conformational Rigidity Bridged->Shield 3D sp3 Geometry Shield->CYP Restricted Orientation

Fig 2. Mechanistic pathway of metabolic shielding by bridged bicyclic amines against CYP450.

Quantitative In Vitro Data Comparison

The theoretical benefits of bridged bicyclic amines translate into highly reproducible in vitro data. The table below summarizes the comparative PK performance of optimized bridged bioisosteres against their parent monocyclic or planar motifs across various therapeutic programs.

Compound Class / TargetParent MotifBridged BioisostereKey In Vitro PK ImprovementRef
γ-Secretase Inhibitor (BMS-708,163 analog)p-FluorophenylBicyclo[1.1.1]pentane (BCP)Improved passive permeability; higher aqueous solubility; ~4-fold ↑ in oral Cmax​ and AUC.[4]
Trypanosomiasis Lead (Lapatinib analog)PiperazineBridged Piperazine20-fold ↑ in aqueous solubility; 4-fold ↑ in metabolic stability ( Clint​ ).[5]
mTOR Kinase Inhibitor (PQR620 analog)MorpholineBridged MorpholineSuperior metabolic stability towards CYP1A1 degradation in human hepatocytes.[3]
General Morpholines (AstraZeneca Study)Morpholine1-Carbon Bridged MorpholineReduction in lipophilicity (LogD7.4) by up to -0.8 units due to reduced surface area.[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the in vitro PK profiles of bridged bicyclic amines. Each protocol is designed as a self-validating system, incorporating internal controls to confirm causality.

Microsomal Intrinsic Clearance ( Clint​ ) Assay

This assay determines the metabolic stability of the bridged amine by measuring its depletion rate in Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the bridged bicyclic amine in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining low substrate concentration ensures first-order kinetics (Substrate << Km​ ).

  • Equilibration: Mix the compound with HLM (final protein concentration: 1 mg/mL) and pre-incubate at 37°C for 5 minutes. Causality: Thermal equilibration prevents reaction rate artifacts upon initiation.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the essential electron donor for CYP450-mediated metabolism; without it, CYP activity is zero, serving as a negative control.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Caco-2 Bidirectional Permeability Assay

Because bridged bicyclic amines alter basicity (pKa) and lipophilicity, assessing their intestinal permeability and susceptibility to efflux transporters (like P-glycoprotein) is mandatory.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm². Causality: A high TEER value validates the formation of intact tight junctions, accurately mimicking the human intestinal epithelial barrier.

  • Dosing: Add the bridged amine (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker. Causality: Shaking minimizes the unstirred water layer, which can artificially restrict the permeability of highly lipophilic compounds.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates that the bridged modification successfully avoided acting as an efflux pump substrate.

PK_Workflow Start Bridged Bicyclic Amine Candidate Sub1 Physicochemical Profiling (pKa, LogD, Solubility) Start->Sub1 Sub2 In Vitro Metabolic Stability (HLM / Hepatocytes) Start->Sub2 Sub3 Permeability & Efflux (Caco-2 / PAMPA) Start->Sub3 Dec1 LogD < 3.0 & High Solubility? Sub1->Dec1 Dec2 Cl_int < 10 µL/min/mg? Sub2->Dec2 Dec3 P_app > 10x10^-6 cm/s? Sub3->Dec3 Opt Lead Optimization (Modify Bridge/Substituents) Dec1->Opt No Adv Advance to In Vivo PK Dec1->Adv Yes Dec2->Opt No Dec2->Adv Yes Dec3->Opt No Dec3->Adv Yes

Fig 1. Standardized in vitro pharmacokinetic screening workflow for bridged bicyclic amines.

Sources

Validation

pKa Comparison Guide: 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine vs. Linear Diamines

Introduction In medicinal chemistry, the acid dissociation constant (pKa) of a drug candidate dictates its ionization state at physiological pH, profoundly influencing solubility, membrane permeability, and target bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry, the acid dissociation constant (pKa) of a drug candidate dictates its ionization state at physiological pH, profoundly influencing solubility, membrane permeability, and target binding affinity Enamine[1]. Diamines present a unique challenge and opportunity, as their two basic centers interact electrostatically. This guide provides an objective, data-driven comparison of the ionization behavior of a conformationally restricted bicyclic diamine—2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine—against traditional linear diamines.

Structural & Mechanistic Analysis

Linear diamines, such as ethylenediamine and N,N-dimethylethylenediamine, exhibit high conformational flexibility. Upon protonation of the first amine, the resulting cation exerts an electron-withdrawing inductive effect across the ethylene bridge, which lowers the basicity (pKa) of the second amine ResearchGate[2]. However, their flexibility allows them to adopt conformations that maximize solvent exposure, stabilizing the diprotonated state through hydrogen bonding with water.

In contrast, 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine incorporates a tertiary amine within a rigid 8-oxa-3-azabicyclo[3.2.1]octane framework (base pKa ~9.12 - 9.23) Protheragen[3], Smolecule[4], linked to a primary ethylamine. The pKa of the tertiary amine in this system is significantly depressed compared to its linear counterparts due to three compounding factors:

  • Inductive Effect (-I) of the Bridging Oxygen: The highly electronegative oxygen atom in the bicyclic ring pulls electron density away from the tertiary nitrogen, reducing its ability to stabilize a positive charge.

  • Electrostatic Repulsion: The primary amine on the ethyl chain protonates first (pKa ~9.5). The resulting localized positive charge repels the addition of a second proton at the adjacent tertiary amine.

  • Steric Hindrance to Solvation: The rigid, bulky nature of the bicyclic framework physically shields the tertiary nitrogen, restricting the approach of water molecules needed to solvate and stabilize the ammonium cation.

Effects Root Bicyclic Diamine pKa Modulation Inductive Bridging Oxygen (-I Effect) Root->Inductive Steric Bicyclic Ring (Solvation Hindrance) Root->Steric Charge Primary Ammonium (Electrostatic Repulsion) Root->Charge Result Lowered Tertiary Amine pKa (~6.0) Inductive->Result Steric->Result Charge->Result

Mechanistic factors driving the basicity reduction in the bicyclic diamine.

Comparative pKa Data

The table below summarizes the pKa values of standard linear diamines compared to the bicyclic diamine. Values represent the macroscopic dissociation constants of the conjugate acids (pKa1 for the less basic tertiary/secondary amine, pKa2 for the more basic primary/secondary amine) at 25 °C Organic Chemistry Data[5].

CompoundStructure TypepKa1 (Secondary/Tertiary Amine)pKa2 (Primary Amine)ΔpKa (pKa2 - pKa1)
EthylenediamineLinear7.119.922.81
N,N-DimethylethylenediamineLinear6.639.532.90
N,N-DiethylethylenediamineLinear7.0710.022.95
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amineBicyclic + Linear~5.8 - 6.2~9.5~3.5

*Estimated values based on the additive effects of the 8-oxa-3-azabicyclo[3.2.1]octane core and the electrostatic penalty of the ethylamine appendage.

Experimental Methodology: Potentiometric Titration

To objectively determine and compare these pKa values, potentiometric titration is the gold-standard methodology Creative Bioarray[6]. The following protocol is designed as a self-validating system to ensure high-fidelity data collection, minimizing artifacts from atmospheric contamination or fluctuating activity coefficients.

Causality of Experimental Choices:

  • 0.15 M KCl Background: Maintains a constant ionic strength throughout the titration. Without this, the activity coefficients of the ions would change as titrant is added, violating the assumptions of the Henderson-Hasselbalch equation and skewing the Bjerrum plot European Journal of Chemistry[7].

  • Nitrogen (N2) Purging: Carbon dioxide from the air readily dissolves in aqueous solutions to form carbonic acid, which introduces a false buffer region around pH 6.3. Continuous N2 purging eliminates this interference Creative Bioarray[6].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the pH potentiometer using standard aqueous buffers (pH 4.00, 7.00, and 10.00) at 25.0 ± 0.1 °C to ensure precise measurements across the practical working range Creative Bioarray[6].

  • Sample Preparation: Dissolve approximately 1.0 - 2.0 mg of the diamine analyte in 10 mL of 0.15 M KCl solution to achieve a concentration of ~10⁻³ M.

  • Degassing: Submerge the pH electrode and a nitrogen sparging tube into the reaction vessel. Purge the solution with N2 for 10 minutes prior to titration and maintain a gentle headspace blanket during the experiment Creative Bioarray[6].

  • Acidification: Add 0.1 M HCl incrementally to lower the initial pH of the solution to approximately 2.0, ensuring both amine groups are fully protonated (dicationic state).

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in 0.01 - 0.05 mL increments, allowing the pH reading to stabilize (equilibrium) before the next addition.

  • Data Processing: Record the volume of NaOH added versus pH. Utilize RefinementPro™ or equivalent software to generate a Bjerrum difference plot, which isolates the sample's buffering capacity from the blank, allowing precise extraction of pKa1 and pKa2 European Journal of Chemistry[7].

Workflow A Sample Preparation (0.15 M KCl, N2 Purge) C Acidification (0.1 M HCl to pH ~2.0) A->C B Electrode Calibration (pH 4, 7, 10 Buffers) B->A D Potentiometric Titration (0.1 M NaOH addition) C->D E Data Acquisition (pH vs. Volume) D->E F Bjerrum Plot Analysis (pKa Extraction) E->F

Workflow for potentiometric pKa determination of diamines.

Conclusion & Application in Drug Design

Replacing a linear diamine with 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine fundamentally alters the molecule's ionization profile. The constrained bicyclic geometry and the inductive pull of the bridging oxygen significantly depress the pKa of the tertiary amine. For drug development professionals, this means the bicyclic diamine will exist predominantly as a monocation at physiological pH (7.4), whereas linear diamines like ethylenediamine often retain a higher fraction of diprotonated species. This shift enhances the lipophilicity (logD) and membrane permeability of the bicyclic derivative, making it a superior structural motif for targeting intracellular receptors or crossing the blood-brain barrier.

References

  • Protheragen. "8-Oxa-3-azabicyclo[3.2.1]octane". Protheragen.ai. URL: [Link]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Creative-bioarray.com. URL:[Link]

  • Organic Chemistry Data. "pKa Data Compiled by R. Williams". Organicchemistrydata.org. URL: [Link]

  • ResearchGate. "pKa1 and pKa2 for ethylene diamine". Researchgate.net. URL: [Link]

  • European Journal of Chemistry. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa". Eurjchem.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed framework for the safe handling and di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed framework for the safe handling and disposal of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (CAS Number: 54746-29-1)[1]. While this compound is a valuable building block in drug discovery, its structural classification as an organic amine necessitates a rigorous approach to waste management to ensure personnel safety and environmental protection. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly.

Hazard Assessment and Initial Precautions

Before beginning any work that will generate waste, a thorough hazard assessment is crucial. Organic amines, as a class, can be corrosive, flammable, and may pose health risks upon inhalation, ingestion, or skin contact.[2][3] Although a specific, detailed safety data sheet (SDS) for this exact molecule is not universally available, the general safety protocols for handling bicyclic amines should be strictly followed.

Immediate Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable for amines), splash goggles or a face shield, and a lab coat.[2][4][5] In poorly ventilated areas or when dealing with volatile solutions, a respirator may be necessary.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6]

  • Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][3] Containers should be tightly sealed and clearly labeled.[2]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with accurate waste characterization and stringent segregation. Never mix waste streams without a complete understanding of the chemical compatibility.

Step-by-Step Waste Segregation Protocol:

  • Identify the Waste Stream: Determine if the waste is the pure (neat) compound, a dilute solution, or contaminated materials (e.g., gloves, pipette tips, paper towels).

  • Segregate from Incompatibles: Amine waste must be segregated from other chemical waste categories.[7][8] At a minimum, keep it separate from:

    • Acids

    • Oxidizers

    • Halogenated Solvents

    • Cyanides

    • Sulfides[7]

  • Aqueous vs. Organic Waste: If the compound is in solution, it is critical to segregate aqueous solutions from organic solvent solutions.

Waste TypeSegregation GuidelineRationale
Pure Compound Collect in a dedicated, clearly labeled, and compatible waste container.Prevents unintended reactions and ensures proper identification for the waste disposal facility.
Solutions Segregate into "Amine-Containing Aqueous Waste" or "Amine-Containing Organic Waste" (specify solvent).Aqueous and organic waste streams are often treated differently by waste management facilities.
Contaminated Labware Collect in a designated, sealed bag or container labeled "Solid Waste Contaminated with 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine".Prevents cross-contamination and ensures appropriate handling by support staff and waste disposal personnel.
Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this amine is to treat it as hazardous chemical waste. On-site treatment or neutralization should only be performed by trained personnel with established and validated protocols.

Protocol for Liquid Waste Disposal:

  • Container Selection: Use a dedicated and compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for amine waste. Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling: Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine"

    • The concentration (if in solution)

    • The solvent(s) present

    • The words "Hazardous Waste"

    • Any relevant hazard pictograms (e.g., corrosive, irritant)

  • Accumulation: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general work areas and incompatible chemicals.

  • Disposal Request: Once the container is approaching full (do not overfill, a general rule is to fill to about 75-80% capacity), or if it has been stored for an extended period (e.g., more than three months), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]

Protocol for Solid Waste Disposal:

  • Containerization: Place all contaminated solid waste (gloves, weigh boats, absorbent pads, etc.) into a durable, leak-proof bag or container.

  • Labeling: Clearly label the bag or container with the identity of the contaminant: "Solid Waste Contaminated with 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine".

  • Disposal: Dispose of this container through your institution's chemical waste program.

Disposal of Empty Containers:

Empty containers that held the pure compound must be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and disposed of as liquid hazardous waste.[9] After rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[9]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Ensure you are wearing appropriate PPE before attempting cleanup.

  • Containment and Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the material.[10] For solid spills, carefully sweep up the material, avoiding dust generation.[11]

  • Neutralization (for some amines): While specific guidance for this compound is unavailable, general procedures for amine spills may involve neutralization. Acidic neutralizers should be used with extreme caution due to the potential for a vigorous reaction. A safer approach for many amines is to use a weak neutralizing agent like sodium bicarbonate, followed by absorption.[10]

  • Collection and Disposal: Collect all contaminated absorbent materials and place them in a sealed container for hazardous waste disposal.[10]

  • Decontamination: Decontaminate the spill area with a suitable cleaning solution. For some amines, decontamination solutions containing glutaraldehyde or other reactive compounds may be used, but these themselves can be hazardous and should be used with care.[12] A thorough wash with soap and water or an appropriate laboratory detergent is often sufficient after the bulk of the material has been removed.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or EHS office.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points for the proper disposal of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine waste.

DisposalWorkflow Disposal Decision Workflow start Waste Generated waste_type Characterize Waste: Pure, Solution, or Contaminated Solid? start->waste_type pure Pure Compound waste_type->pure Pure solution Solution waste_type->solution Solution solid Contaminated Solid waste_type->solid Solid container_pure Containerize in Dedicated, Labeled 'Pure Amine Waste' Container pure->container_pure solution_type Aqueous or Organic Solvent? solution->solution_type container_solid Containerize in Labeled, Sealed Bag/Container for Contaminated Solids solid->container_solid aqueous Aqueous Solution solution_type->aqueous Aqueous organic Organic Solvent Solution solution_type->organic Organic container_aqueous Containerize in Dedicated, Labeled 'Aqueous Amine Waste' Container aqueous->container_aqueous container_organic Containerize in Dedicated, Labeled 'Organic Amine Waste' Container organic->container_organic store Store in Designated Satellite Accumulation Area container_pure->store container_aqueous->store container_organic->store container_solid->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store->contact_ehs

Caption: Workflow for the disposal of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine waste.

This guide is intended to provide a comprehensive framework for the safe disposal of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine. However, it is not a substitute for local regulations and institutional policies. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources.

References

  • What are the Health and Safety Guidelines for Using Amines? A&B Chemical. [Link]

  • Spill Decontamination Kit for Aromatic Amines. SKC Ltd. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&B Chemical. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto. [Link]

  • Waste Chemicals. National University of Singapore. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • CHEMICAL SPILL PROCEDURES. University of North Carolina at Charlotte. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY. [Link]

  • Organic Solvents. 3M. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • NHT Amine Degrease Procedure Rev2. Scribd. [Link]

  • 8-Oxabicyclo[3.2.1]octane-3-acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • LABORATORY HEALTH & SAFETY RULES. University of Cyprus. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. [Link]

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. ACS Publications. [Link]

  • 8-Oxa-3-azabicyclo[3.2.1]octan-2-one — Chemical Substance Information. NextSDS. [Link]

  • 8-Oxabicyclo(3.2.1)octane. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

As a Senior Application Scientist, I understand that handling complex bridged bicyclic amines requires moving beyond basic safety data sheets (SDS) to understand the fundamental chemical behaviors of the molecule. 2-{8-o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex bridged bicyclic amines requires moving beyond basic safety data sheets (SDS) to understand the fundamental chemical behaviors of the molecule.

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine (CAS: 54746-29-1) is a highly specialized building block frequently utilized in medicinal chemistry and drug development[1]. The 8-oxa-3-azabicyclo[3.2.1]octane core (a bridged morpholine analog) imparts unique steric and lipophilic properties that improve metabolic stability and brain penetrance in drug candidates[2]. However, the primary ethylamine appendage makes this compound a potent nucleophile and a strong Lewis base.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this corrosive aliphatic amine.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why this chemical acts the way it does:

  • Corrosivity via Saponification: As a primary aliphatic amine, this compound reacts violently with moisture (such as sweat or tears) to generate hydroxide ions. This localized high pH causes liquefaction necrosis—the saponification of cellular lipids—leading to severe, deep tissue burns[3].

  • Enhanced Dermal Permeation: Unlike simple aliphatic amines, the bridged bicyclic core increases the molecule's lipophilicity. This allows the unprotonated free base to partition rapidly into the stratum corneum, accelerating dermal absorption and systemic toxicity.

  • Atmospheric Reactivity: Amines readily absorb atmospheric carbon dioxide ( CO2​ ) to form carbamate salts. Leaving containers open not only degrades your reagent but can cause pressure buildup in sealed vessels if degradation products outgas.

Quantitative PPE Matrix & Breakthrough Data

Standard latex or thin nitrile gloves are insufficient for handling lipophilic aliphatic amines. Aliphatic amines can cause irreversible polymerization and degradation of certain elastomers, accompanied by heat buildup[4].

The following table summarizes quantitative breakthrough data for aliphatic amines (using triethylamine as a structural proxy) to guide your PPE selection[5]:

Glove MaterialThickness (mm)Breakthrough TimeProtection RatingCausality / Recommendation
Polyvinyl Chloride (PVC) 0.16 ± 0.112.3 minutesPoor Rapid permeation due to plasticizer degradation. Do not use.
Standard Nitrile 0.10 - 0.15< 10 minutesInadequate Insufficient barrier thickness for lipophilic free bases.
Heavy-Duty Nitrile 0.42 ± 0.20> 50 minutesGood Recommended for standard handling. Change immediately if splashed.
Butyl Rubber / Laminate > 0.50> 240 minutesExcellent Required for bulk transfers or prolonged exposure scenarios.

Advanced Monitoring: For extensive workflows, consider utilizing micro-encapsulated colorimetric indicators (e.g., Permea-Tech Pads) worn under the glove. These pads change color upon exposure to aliphatic amines, providing real-time, self-validating proof of barrier integrity before dermal exposure occurs[5].

Operational Workflow: Handling & Dispensing

Every step in this protocol is designed to be a self-validating system, ensuring that failure at one point is caught by a secondary safety measure.

Step 1: Environmental Isolation

  • Conduct all operations inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Validation: Verify the hood's magnehelic gauge is within the safe operating zone before opening the chemical container.

Step 2: PPE Donning Sequence

  • Don heavy-duty nitrile gloves (minimum 0.4mm thickness). If fine motor skills are required, double-glove with standard nitrile, replacing the outer layer every 15 minutes.

  • Wear chemical splash goggles paired with a full-face shield. (Amines cause irreversible corneal damage upon contact).

  • Wear a fully buttoned, chemical-resistant lab coat (e.g., Tyvek or treated cotton).

Step 3: Inert Atmosphere Dispensing

  • Because 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine degrades in the presence of air, purge the headspace of the reagent bottle with an inert gas (Nitrogen or Argon) before and after dispensing.

  • Use a glass syringe with a stainless-steel needle for transfers to avoid atmospheric exposure and minimize droplet formation.

In-Lab Neutralization and Disposal Plan

Small quantities (< 50 mL) of aliphatic amine waste should be neutralized in the laboratory prior to disposal to mitigate the risk of corrosion and vapor release during transit[3].

Step-by-Step Neutralization Protocol:

  • Thermal Control: Place a heavy-walled borosilicate beaker inside an ice-water bath. Causality: The reaction between a strong amine base and an acid is highly exothermic. Cooling prevents the reaction mixture from boiling and volatilizing the unreacted amine.

  • Dilution: Add 100 mL of cold water to the beaker, followed by the careful addition of the amine waste.

  • Acid Titration: Using a dropping funnel, slowly add a dilute acid (e.g., 1M Citric Acid or 1M HCl) dropwise to the stirring amine solution.

  • Self-Validation (pH & Temperature): Continuously monitor the solution. The protocol is validated as complete when the temperature spike subsides and a calibrated pH meter confirms a stable pH between 6.0 and 8.0.

  • Containerization: Transfer the neutralized salt solution to a high-density polyethylene (HDPE) waste jug. Label clearly as "Neutralized Amine Waste" and dispose of according to your institution's hazardous waste guidelines (typically under EPA Waste Code D002 if unneutralized)[3].

Workflow Visualization

The following diagram outlines the logical decision-making process for handling amine spills and waste disposal.

G Start Amine Waste / Spill Detected Assess Assess Volume & Concentration Start->Assess Small Small Volume (< 50 mL) Assess->Small Manageable Large Large Volume (> 50 mL) Assess->Large High Risk IceBath Place in Ice Bath (Control Exotherm) Small->IceBath HazMat Evacuate Area & Contact HazMat Large->HazMat Acid Add Dilute Acid (1M HCl) Dropwise IceBath->Acid pH Monitor pH (Target 6.0 - 8.0) Acid->pH Store Transfer to HDPE Waste Container pH->Store pH Neutralized

Workflow for the safe neutralization and disposal of aliphatic amine waste.

References

  • PubChem. "8-Oxa-3-aza-bicyclo(3.2.1)octane hydrochloride | C6H12ClNO". nih.gov. URL:[Link]

  • CDC Stacks. "Evaluation of Permea-Tech Pads as a New Technology for Detection of Chemical Breakthrough in Personal Protective Equipment". cdc.gov. URL: [Link]

  • Arcor Epoxy. "Safety Data Sheet ARCOR™ 8518 ACTIVATOR". arcorepoxy.com. URL: [Link]

Sources

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